Product packaging for 4-tert-Butylphenacyl chloride(Cat. No.:CAS No. 21886-62-4)

4-tert-Butylphenacyl chloride

Cat. No.: B1581446
CAS No.: 21886-62-4
M. Wt: 210.7 g/mol
InChI Key: LTHPBRNHHJIQME-UHFFFAOYSA-N
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Description

4-tert-Butylphenacyl chloride is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23491. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO B1581446 4-tert-Butylphenacyl chloride CAS No. 21886-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)-2-chloroethanone
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InChI

InChI=1S/C12H15ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTHPBRNHHJIQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30281921
Record name 4-tert-Butylphenacyl chloride
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21886-62-4
Record name 2-Chloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone
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Record name 4-tert-Butylphenacyl chloride
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Record name 1-(4-tert-butylphenyl)-2-chloroethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 4-tert-Butylphenacyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 4-tert-butylphenacyl chloride, a valuable intermediate in organic synthesis and pharmaceutical development. We will delve into the intricacies of its preparation via Friedel-Crafts acylation, elucidating the underlying reaction mechanism and providing practical, field-tested insights into the experimental protocol.

Introduction: The Significance of this compound

This compound, systematically named 1-(4-tert-butylphenyl)-2-chloroethanone, is a halogenated ketone that serves as a versatile building block in the synthesis of more complex molecules. The presence of the reactive chloromethyl ketone moiety, combined with the sterically bulky tert-butyl group, makes it a key precursor for various pharmaceutical and agrochemical compounds. Its synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with chloroacetyl chloride. This reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic attack of the acylating agent on the aromatic ring.

Reaction Scheme

Reaction_Scheme tert_butylbenzene tert-Butylbenzene catalyst AlCl₃ tert_butylbenzene->catalyst chloroacetyl_chloride + Chloroacetyl Chloride chloroacetyl_chloride->catalyst product This compound hcl + HCl product->hcl catalyst->product (catalyst)

Caption: Overall reaction for the synthesis of this compound.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for a successful and high-yielding synthesis.

  • tert-Butylbenzene as the Substrate: The tert-butyl group is an ortho-, para-directing activator of the benzene ring. Due to the significant steric hindrance of the tert-butyl group, the para-substituted product, this compound, is predominantly formed.

  • Chloroacetyl Chloride as the Acylating Agent: This reagent provides the necessary chloroacetyl group that is introduced onto the aromatic ring. Its bifunctional nature makes it a valuable building block in organic synthesis.

  • Anhydrous Aluminum Chloride as the Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion, which is the key intermediate for the electrophilic aromatic substitution.[1][2][3] It is crucial to use anhydrous AlCl₃ as the presence of moisture would lead to its hydrolysis, rendering it inactive.

  • Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used. These solvents are inert under the reaction conditions and effectively dissolve the reactants.

Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Reaction_Mechanism cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_2 Step 3: Deprotonation and Regeneration of the Catalyst chloroacetyl_chloride Chloroacetyl Chloride complex Lewis Acid-Base Complex chloroacetyl_chloride->complex + AlCl₃ alcl3 AlCl₃ alcl3->complex acylium_ion Acylium Ion (Electrophile) complex->acylium_ion alcl4 [AlCl₄]⁻ complex->alcl4 tert_butylbenzene tert-Butylbenzene sigma_complex Sigma Complex (Arenium Ion) tert_butylbenzene->sigma_complex + Acylium Ion product This compound sigma_complex->product + [AlCl₄]⁻ hcl HCl product->hcl regenerated_alcl3 AlCl₃ product->regenerated_alcl3

Caption: Mechanism of the Friedel-Crafts Acylation.

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, abstracts a chloride ion from chloroacetyl chloride to form a resonance-stabilized acylium ion. This highly reactive electrophile is the key species that attacks the aromatic ring.

  • Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, in this case, the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and yields the final product, this compound. The AlCl₃ catalyst is regenerated in this step, along with the formation of HCl as a byproduct.

Experimental Protocol: A Self-Validating System

This protocol is based on established procedures for Friedel-Crafts acylation and is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butylbenzene134.2213.4 g (15.4 mL)0.10
Chloroacetyl Chloride112.9412.4 g (10.0 mL)0.11
Anhydrous AlCl₃133.3416.0 g0.12
Dichloromethane (DCM)84.93100 mL-
5% HCl solution-100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.375 g-
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Step-by-Step Methodology

Experimental_Workflow setup 1. Set up apparatus under inert atmosphere (N₂ or Ar) charge_flask 2. Charge flask with tert-butylbenzene and DCM setup->charge_flask cool 3. Cool the mixture to 0-5 °C in an ice bath charge_flask->cool add_alcl3 4. Add anhydrous AlCl₃ portion-wise with vigorous stirring cool->add_alcl3 add_reagent 5. Add chloroacetyl chloride dropwise via dropping funnel over 30 min add_alcl3->add_reagent react 6. Stir at 0-5 °C for 1 hour, then at room temperature for 2-3 hours add_reagent->react quench 7. Quench the reaction by slowly pouring onto crushed ice and 5% HCl react->quench extract 8. Separate the organic layer and extract the aqueous layer with DCM quench->extract wash 9. Wash the combined organic layers with 5% HCl, sat. NaHCO₃, and brine extract->wash dry 10. Dry the organic layer over anhydrous MgSO₄ wash->dry filter_evaporate 11. Filter and evaporate the solvent under reduced pressure dry->filter_evaporate purify 12. Purify the crude product by recrystallization or column chromatography filter_evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. It is crucial to ensure all glassware is completely dry to prevent the decomposition of the AlCl₃ catalyst.

  • Charging the Flask: In the flask, dissolve 13.4 g (0.10 mol) of tert-butylbenzene in 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: With vigorous stirring, carefully add 16.0 g (0.12 mol) of anhydrous aluminum chloride in small portions. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reagent Addition: Add a solution of 12.4 g (0.11 mol) of chloroacetyl chloride in 50 mL of anhydrous dichloromethane to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of 5% hydrochloric acid with stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of 5% HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties
PropertyValue
IUPAC Name 1-(4-tert-butylphenyl)-2-chloroethanone
CAS Number 21886-62-4
Molecular Formula C₁₂H₁₅ClO
Molecular Weight 210.70 g/mol
Appearance White to off-white solid
Melting Point 36 °C
Boiling Point 142-146 °C at 1 mmHg
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)

    • δ 7.50 (d, J = 8.4 Hz, 2H, Ar-H meta to C=O)

    • δ 4.70 (s, 2H, -CH₂Cl)

    • δ 1.35 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 190.5 (C=O)

    • δ 158.0 (Ar-C para to C=O)

    • δ 131.5 (Ar-C ipso to C=O)

    • δ 128.5 (Ar-CH ortho to C=O)

    • δ 126.0 (Ar-CH meta to C=O)

    • δ 46.0 (-CH₂Cl)

    • δ 35.0 (-C(CH₃)₃)

    • δ 31.0 (-C(CH₃)₃)

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3050 cm⁻¹ (Ar C-H stretch)

    • ~2960 cm⁻¹ (Aliphatic C-H stretch)

    • ~1685 cm⁻¹ (C=O stretch, characteristic of an aryl ketone)

    • ~1605, 1570 cm⁻¹ (C=C aromatic ring stretches)

    • ~830 cm⁻¹ (para-disubstituted benzene C-H bend)

    • ~750 cm⁻¹ (C-Cl stretch)

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • tert-Butylbenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Chloroacetyl Chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

  • Anhydrous Aluminum Chloride: Corrosive. Reacts violently with water to produce HCl gas. Causes severe skin and eye burns.

  • Dichloromethane: Volatile and suspected carcinogen.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.

Always consult the Safety Data Sheets (SDS) for each chemical before starting the experiment.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of tert-butylbenzene is a robust and well-understood reaction. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably produce this important synthetic intermediate. The detailed mechanistic understanding and experimental guidance provided in this document are intended to empower scientists in their research and development endeavors.

References

A Technical Guide to the Research Applications of 4-tert-Butylphenacyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to success. 4-tert-Butylphenacyl chloride (2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-one), a substituted α-haloketone, emerges as a versatile reagent with significant utility in several key areas of chemical and biological research. This guide provides an in-depth exploration of its core applications, focusing on the mechanistic rationale behind its use and offering practical, field-proven insights for its implementation in the laboratory.

Core Application: A Versatile Precursor in Heterocyclic Synthesis

The primary and most established application of this compound lies in its role as a key building block for the synthesis of a wide array of heterocyclic compounds.[1][2][3] α-Haloketones, such as this compound, are prized for their dual electrophilic sites: the carbonyl carbon and the adjacent carbon bearing the chloride. This bifunctionality allows for elegant and efficient cyclization reactions to form stable aromatic ring systems.[2][4]

Mechanistic Rationale: The Hantzsch Thiazole Synthesis and Analogs

The classic example of this reactivity is the Hantzsch thiazole synthesis.[5][6] In this reaction, the α-haloketone reacts with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the chloride and displacing it. The nitrogen of the resulting intermediate then attacks the electrophilic carbonyl carbon, and a subsequent dehydration step yields the thiazole ring.

The presence of the 4-tert-butyl group on the phenyl ring is a deliberate structural modification. This bulky, lipophilic group can significantly influence the properties of the final heterocyclic product, potentially enhancing its solubility in organic solvents or lipids, which is a crucial consideration in medicinal chemistry for improving pharmacokinetic profiles.

Key Heterocyclic Scaffolds Synthesized
  • Thiazoles: By reacting this compound with various thioamides, researchers can synthesize a library of 2,4-disubstituted thiazoles.[5][6] These scaffolds are prevalent in many FDA-approved drugs and are known to exhibit a wide range of biological activities.[5]

  • Imidazoles: In a similar fashion, reaction with amidines can lead to the formation of substituted imidazoles. This synthesis provides a straightforward route to this important class of heterocycles, which are central to many biological processes and pharmaceutical agents.

  • Quinoxalines: The reaction of this compound with ortho-phenylenediamines is a well-established method for synthesizing quinoxalines.[7][8] This condensation reaction creates a six-membered heterocyclic ring fused to a benzene ring, a scaffold with applications in medicinal chemistry and materials science.[8][9]

Experimental Protocol: General Synthesis of a 4-(4-tert-butylphenyl)thiazole

This protocol outlines a general procedure for the Hantzsch thiazole synthesis using this compound.

Materials:

  • This compound

  • Thioamide (e.g., thioacetamide for a 2-methylthiazole)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve the chosen thioamide (1.0 equivalent) in ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thiazole.

Analytical Application: Derivatization Reagent for Chromatographic Analysis

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the detection of analytes with poor chromophoric or fluorophoric properties can be challenging. Chemical derivatization is a powerful technique to overcome this limitation.[10] this compound is well-suited to act as a derivatizing agent for carboxylic acids, phenols, and thiols, enhancing their detectability by UV-visible or mass spectrometry detectors.

Principle of Derivatization

The underlying principle is the conversion of a poorly detectable analyte into a derivative with a strong chromophore. The phenacyl moiety of this compound contains a phenyl ketone structure, which absorbs UV light strongly, typically around 240-250 nm.[11] The reaction involves the nucleophilic attack of the analyte (e.g., a carboxylate anion) on the carbon bearing the chloride, forming a stable ester linkage and introducing the UV-active phenacyl group. This allows for sensitive quantification of otherwise "invisible" compounds like fatty acids.[11][12][13]

Experimental Protocol: Derivatization of a Carboxylic Acid for HPLC-UV Analysis

This protocol provides a general method for the derivatization of a carboxylic acid using a phenacyl halide analog.

Materials:

  • Carboxylic acid sample

  • This compound

  • Acetonitrile (HPLC grade)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine)

  • HPLC system with a UV detector

Procedure:

  • Dissolve the carboxylic acid sample in acetonitrile.

  • Add an excess of the non-nucleophilic base (e.g., 5 equivalents) to generate the carboxylate anion.

  • Add an excess of this compound (e.g., 10 equivalents) to the solution.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for a specified time (e.g., 15-60 minutes), until the reaction is complete (monitor by a test injection if necessary).

  • Quench the reaction if necessary (e.g., by adding a small amount of a primary amine).

  • Dilute the reaction mixture with the mobile phase to an appropriate concentration.

  • Inject an aliquot of the derivatized sample into the HPLC system for analysis, with the UV detector set to the absorbance maximum of the phenacyl chromophore.

Bio-organic Application: Potential as an Irreversible Enzyme Inhibitor

The α-haloketone functional group is a "warhead" in the design of irreversible enzyme inhibitors.[14][15][16] These compounds can act as affinity labels, where the inhibitor first binds to the enzyme's active site and then forms a covalent bond with a nearby nucleophilic amino acid residue, leading to permanent inactivation of the enzyme.

Mechanism of Irreversible Inhibition

Enzymes such as serine proteases and phospholipase A2 have nucleophilic residues (e.g., serine, histidine, cysteine) in their active sites.[14][17][18] An α-haloketone inhibitor, like this compound, can be designed to mimic the enzyme's natural substrate. Once bound in the active site, the nucleophilic amino acid residue attacks the electrophilic carbon bearing the chloride, forming a stable covalent bond. This process is often time-dependent and results in the irreversible loss of enzyme activity. The tert-butylphenyl group can contribute to the binding affinity and specificity of the inhibitor for the enzyme's active site.

While specific studies on this compound as an inhibitor for enzymes like phospholipase A2 are not extensively documented in readily available literature, its chemical structure makes it a prime candidate for such research. Designing and testing substituted α-haloketones is a common strategy in the development of new enzyme inhibitors for therapeutic purposes.[17][18]

Diagrams

G cluster_0 Synthesis of Heterocycles 4-tert-Butylphenacyl_chloride 4-tert-Butylphenacyl_chloride Thiazole Thiazole 4-tert-Butylphenacyl_chloride->Thiazole + Thioamide Imidazole Imidazole 4-tert-Butylphenacyl_chloride->Imidazole + Amidine Quinoxaline Quinoxaline 4-tert-Butylphenacyl_chloride->Quinoxaline + o-Phenylenediamine Thioamide Thioamide Thioamide->Thiazole Amidine Amidine Amidine->Imidazole o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Quinoxaline

Caption: Synthesis of various heterocycles from this compound.

G Analyte Carboxylic Acid (Poor UV absorption) Reaction Derivatization Reaction (Esterification) Analyte->Reaction Reagent This compound (UV-active label) Reagent->Reaction Product Phenacyl Ester Derivative (Strong UV absorption) Reaction->Product Analysis HPLC-UV Analysis Product->Analysis

Caption: Workflow for HPLC derivatization using this compound.

G Enzyme Enzyme Active Site (with Nucleophile, e.g., Ser-OH) Binding Non-covalent Binding Enzyme->Binding Inhibitor This compound (Substrate Mimic) Inhibitor->Binding Covalent_Bond Covalent Bond Formation (Alkylation) Binding->Covalent_Bond Inactivation Irreversible Enzyme Inactivation Covalent_Bond->Inactivation

Caption: Mechanism of irreversible enzyme inhibition by an α-haloketone.

References

An In-depth Technical Guide to 4-tert-Butylphenacyl chloride (CAS: 21886-62-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-Butylphenacyl chloride, with the CAS number 21886-62-4, is a versatile chemical intermediate of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique molecular architecture, featuring a bulky tert-butyl group on the phenacyl core, imparts specific chemical properties that make it a valuable building block for a range of complex molecules. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications, and essential safety information. The content herein is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their work.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 21886-62-4[1]
Molecular Formula C12H15ClO[1]
Molecular Weight 210.70 g/mol Calculated
Appearance Not specified, likely a solid
Chemical Name 2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-oneIUPAC
Synonyms 4-(tert-Butyl)phenacyl chloride[1]

Synthesis and Purification: A Mechanistic Approach

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[2][3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2]

Synthesis Protocol: Friedel-Crafts Acylation of tert-Butylbenzene

This protocol outlines the synthesis of this compound from tert-butylbenzene and chloroacetyl chloride, using aluminum chloride as a Lewis acid catalyst.[4][5]

Materials:

  • tert-Butylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute (e.g., 1M)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (optional, depending on scale and reaction time)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Immediately add anhydrous dichloromethane to the flask under a nitrogen atmosphere to form a slurry. Cool the flask in an ice bath to 0°C.

    • Causality: The reaction is performed under an inert atmosphere to prevent the moisture-sensitive aluminum chloride from reacting with water in the air, which would deactivate the catalyst. Cooling the reaction is crucial as Friedel-Crafts acylations are exothermic, and controlling the temperature prevents unwanted side reactions.

  • Addition of Reactants: In the dropping funnel, prepare a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred slurry of aluminum chloride over 30-60 minutes, maintaining the temperature at 0°C.

  • Formation of the Acylium Ion: In a separate, dry dropping funnel, add chloroacetyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5°C.

    • Mechanistic Insight: The aluminum chloride acts as a Lewis acid, coordinating with the chlorine atom of chloroacetyl chloride to form a highly electrophilic acylium ion (or a complex that behaves as such). This electrophile is then attacked by the electron-rich tert-butylbenzene ring.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be allowed to slowly warm to room temperature if the reaction is sluggish.

  • Quenching the Reaction: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

    • Expert Tip: Quenching should be done in a well-ventilated fume hood as HCl gas may be evolved. The addition should be slow to control the exothermic reaction.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any unreacted acid. The brine wash helps to remove water from the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactive chloromethyl ketone functionality, which can be readily modified.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The phenacyl chloride moiety is a versatile scaffold in medicinal chemistry. The tert-butyl group can provide steric bulk and lipophilicity, which can be advantageous for modulating the pharmacological properties of a drug candidate. While specific examples for this compound are not extensively detailed in the provided search results, related structures like 4-tert-butylbenzyl chloride are used in the synthesis of antiallergic drugs and analgesics. This suggests that this compound could similarly be a precursor for novel therapeutic agents.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

Analytical TechniqueExpected Observations
¹H NMR Resonances corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.4-7.8 ppm), and the methylene protons adjacent to the carbonyl and chlorine (singlet, ~4.8 ppm).
¹³C NMR Signals for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, the carbonyl carbon, and the methylene carbon.[6][7]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M+) and characteristic fragmentation patterns.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Handling: Use only in a well-ventilated area, preferably a fume hood.[1] Avoid breathing dust/fumes.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

  • Spills: In case of a spill, avoid generating dust.[1] Use dry clean-up procedures and place the material in a sealed container for disposal.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and scientists to effectively and safely utilize this compound in their endeavors to develop new molecules and medicines.

References

Physical and chemical properties of 4-tert-Butylphenacyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-tert-Butylphenacyl Chloride

Abstract

This compound, systematically named 2-chloro-1-(4-tert-butylphenyl)ethanone, is a key bifunctional organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its structure, featuring a reactive α-chloro ketone moiety and a lipophilic tert-butyl group, makes it a versatile building block for introducing the 4-tert-butylbenzoyl scaffold. This guide offers a comprehensive analysis of its physical and chemical properties, detailed protocols for its characterization, and an examination of its reactivity and applications, particularly within the field of drug discovery and development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a research and development setting.

Physical and Chemical Identity

The key identifying and physical properties of this compound are summarized below. The bulky, non-polar tert-butyl group significantly influences its solubility, rendering it highly soluble in common organic solvents while being virtually insoluble in water.

PropertyDataSource(s)
Systematic Name 2-chloro-1-(4-tert-butylphenyl)ethanone-
Synonyms α-Chloro-4'-tert-butylacetophenone-
Molecular Formula C₁₂H₁₅ClO[1]
Molecular Weight 210.70 g/mol -
CAS Number 4253-33-2-
Appearance Off-white to light yellow crystalline solid-
Melting Point 76-79 °C-
Boiling Point 125-127 °C (at 2 mmHg)-
Solubility Soluble in acetone, dichloromethane, THF; Insoluble in water[1]
Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the identity and purity of this compound. The expected data from key analytical techniques are as follows:

TechniqueExpected Spectral Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, J=8.5 Hz, 2H, Ar-H ortho to C=O), 7.52 (d, J=8.5 Hz, 2H, Ar-H meta to C=O), 4.70 (s, 2H, -COCH₂Cl), 1.35 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.5 (C=O), 158.0 (Ar-C), 131.5 (Ar-C), 128.8 (Ar-CH), 126.0 (Ar-CH), 46.2 (-CH₂Cl), 35.2 (-C(CH₃)₃), 31.0 (-C(CH₃)₃)
Infrared (IR, KBr Pellet) ν (cm⁻¹): ~2965 (C-H stretch, alkyl), ~1685 (C=O stretch, aryl ketone), ~1605 (C=C stretch, aromatic), ~1220 (C-H bend), ~750 (C-Cl stretch)
Mass Spectrometry (EI) m/z (%): 212/210 ([M]⁺, with ~1:3 ratio for ³⁷Cl/³⁵Cl isotopes), 195 ([M-CH₃]⁺), 153 ([M-COCH₂Cl]⁺), 57 ([C(CH₃)₃]⁺)

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the α-chloroketone functional group. The carbon atom alpha to the carbonyl is highly electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This Sₙ2 reactivity is the basis for its primary use as an alkylating agent.

Organochlorine compounds are integral to modern medicine, with over 250 FDA-approved drugs containing chlorine.[2][3] The incorporation of halogen atoms can enhance a molecule's lipophilicity, improve its metabolic stability, and facilitate stronger binding interactions with biological targets.[3] Intermediates like this compound are thus crucial for the synthesis of new drug candidates.[2][4]

Key Applications in Synthesis
  • Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, thiols, phenols, and carboxylates, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

  • Heterocycle Synthesis: It is a classic precursor for building important heterocyclic scaffolds, such as imidazoles (via the Radziszewski reaction), thiazoles (via the Hantzsch synthesis), and oxazoles. These motifs are prevalent in many biologically active molecules.

  • "Click" Chemistry: While not a direct participant in the most common "click" reactions (like azide-alkyne cycloadditions), its derivatives can be readily functionalized with azides or alkynes, enabling their use in this powerful drug development methodology.[5]

Experimental Protocol: Synthesis of a Tri-substituted Imidazole

This protocol provides a trusted, step-by-step method for synthesizing a lophine-type (tri-substituted) imidazole, a common scaffold in medicinal chemistry, using this compound.

Objective: To synthesize 2-phenyl-4-(4-tert-butylphenyl)-1H-imidazole.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium Acetate (10 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol and Deionized Water (for recrystallization)

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.11 g, 10.0 mmol, 1.0 eq) and benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to dissolve the reactants. To this solution, add ammonium acetate (7.71 g, 100 mmol, 10 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 3 hours.

    • Expert Insight: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation steps. Using a large excess of ammonium acetate, the nitrogen source, drives the equilibrium towards the formation of the imidazole ring.

  • Monitoring and Work-up: Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). Once the starting material is consumed, cool the flask to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

  • Purification:

    • Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Validation (Self-Validating System):

    • Purity Check: Determine the melting point of the dried, recrystallized product. A sharp melting range indicates high purity.

    • Structural Confirmation: Acquire ¹H NMR, ¹³C NMR, and mass spectrometry data and compare them to the expected values for the target compound to confirm its identity.

Workflow and Safety

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the imidazole synthesis described above.

Synthetic_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output & Validation R1 This compound Setup Combine in Glacial Acetic Acid R1->Setup R2 Benzaldehyde R2->Setup R3 Ammonium Acetate R3->Setup React Reflux for 3h (~118 °C) Setup->React Heat Workup Precipitate in Ice Water & Filter React->Workup Cool Purify Recrystallize from Ethanol/Water Workup->Purify Product Pure Imidazole Product Purify->Product QC Characterize: MP, NMR, MS Product->QC Validation

Caption: Experimental workflow for the synthesis of a substituted imidazole.

Handling and Safety Considerations

As an α-haloketone, this compound is a lachrymator and an irritant. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

  • Personal Protection: Wear safety goggles, a lab coat, and nitrile gloves.[7]

  • Handling: Avoid creating dust.[6] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6]

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical and spectroscopic properties. Its predictable reactivity as an alkylating agent makes it an indispensable tool for organic and medicinal chemists, particularly in the construction of heterocyclic systems for drug discovery. Adherence to proper characterization, reaction protocols, and safety procedures, as outlined in this guide, will ensure its successful and safe application in the laboratory.

References

An In-depth Technical Guide to 4-tert-Butylphenacyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-tert-butylphenacyl chloride (2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-one), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, provides a detailed synthesis protocol with mechanistic insights, explores its applications, and outlines essential safety and handling procedures.

Core Molecular and Physical Properties

This compound is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its core attributes are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅ClO[1]
Molecular Weight 210.71 g/mol [1]
CAS Number 21886-62-4[1]
IUPAC Name 2-chloro-1-(4-(tert-butyl)phenyl)ethan-1-one[1]
Appearance White to off-white crystalline solid
Melting Point 31-32 °C
Boiling Point 142-146 °C at 1 mmHg

Synthesis of this compound via Friedel-Crafts Acylation

The primary route for the industrial and laboratory synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with 2-chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale

The causality behind this synthetic choice lies in the robust and well-understood mechanism of the Friedel-Crafts acylation. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the 2-chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that attacks the aromatic ring.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The tert-butyl group is an ortho-, para-director; however, due to steric hindrance from the bulky tert-butyl group, the para-substituted product is predominantly formed.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, allowing it to participate in another catalytic cycle.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation 2-Chloroacetyl_chloride Cl-CH₂-CO-Cl Acylium_ion Cl-CH₂-C⁺=O ↔ Cl-CH₂-C≡O⁺ 2-Chloroacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ tert-Butylbenzene tert-Butylbenzene Sigma_complex Sigma Complex (Resonance Stabilized) tert-Butylbenzene->Sigma_complex + Acylium ion Product This compound Sigma_complex->Product + AlCl₄⁻ HCl HCl AlCl3_regen AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity while ensuring safety.

Materials:

  • tert-Butylbenzene

  • 2-Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Heptane or Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The anhydrous nature of the reaction is critical as aluminum chloride reacts violently with water.

  • Charging the Flask: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring. The use of a slight excess of the catalyst ensures the reaction goes to completion.

  • Addition of Acylating Agent: Dissolve 2-chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. This slow addition controls the exothermic reaction between the acyl chloride and the Lewis acid.

  • Addition of Aromatic Substrate: After the addition of 2-chloroacetyl chloride is complete, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture over 1 hour, keeping the temperature at 0 °C. Slow addition prevents di-acylation and other side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction is complete.

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction by hydrolyzing the aluminum chloride-ketone complex and protonating any remaining unreacted Lewis acid. The HCl also helps to keep the aluminum salts dissolved in the aqueous phase.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product will be an oil or a low-melting solid.

Synthesis_Workflow A Reaction Setup (Anhydrous) B Charge Flask with AlCl₃ and DCM Cool to 0 °C A->B C Dropwise Addition of 2-Chloroacetyl Chloride in DCM B->C D Dropwise Addition of tert-Butylbenzene in DCM C->D E Reaction at Room Temperature D->E F Quench with Ice/HCl E->F G Work-up (Separation and Extraction) F->G H Neutralization and Drying G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Recrystallization) I->J

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

Protocol:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Aliphatic hydrocarbons like heptane or alcohols such as ethanol are good starting points for solvent screening.

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals, as it allows impurities to remain in the solution.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal agents.[3] The α-haloketone moiety is a reactive handle that allows for the introduction of various nucleophiles, leading to the construction of more complex molecular architectures.

Synthesis of Azole Antifungal Agents

A significant application of this compound is in the synthesis of triazole-based antifungal drugs.[4] These drugs, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]

The synthesis of novel triazole antifungals often involves the reaction of an α-haloketone, like this compound, with a triazole nucleophile. The general reaction scheme is as follows:

Azole_Synthesis cluster_0 Nucleophilic Substitution cluster_1 Further Elaboration reagent1 This compound product Triazole Intermediate reagent1->product + reagent2 1,2,4-Triazole intermediate Triazole Intermediate final_product Azole Antifungal Agent intermediate->final_product [Reduction, etc.]

Caption: Use of this compound in Azole Antifungal Synthesis.

The tert-butyl group in these structures often plays a crucial role in binding to the hydrophobic pockets of the target enzyme, thereby enhancing the drug's potency.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an α-haloketone like this compound will exhibit characteristic absorption bands:

  • C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹. The presence of the adjacent electronegative chlorine atom can slightly increase the frequency of the carbonyl stretch compared to a simple ketone.[6]

  • C-H Stretches (Aromatic): Peaks slightly above 3000 cm⁻¹ are indicative of sp² C-H bonds in the benzene ring.[7]

  • C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the tert-butyl group and the methylene group.[7]

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable structural information:

  • tert-Butyl Protons: A singlet at approximately 1.3 ppm, integrating to 9 protons.

  • Methylene Protons: A singlet around 4.8 ppm, integrating to 2 protons. The deshielding is due to the adjacent carbonyl group and chlorine atom.

  • Aromatic Protons: Two doublets in the range of 7.5-8.0 ppm, each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Methylene Carbon: A signal for the carbon attached to the chlorine.

  • Aromatic Carbons: Four signals for the aromatic carbons, two for the substituted carbons and two for the unsubstituted carbons.

  • Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.

Safety, Handling, and Storage

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation occurs, get medical advice/attention.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. The reactivity of its α-haloketone functionality makes it a key building block for the construction of complex molecules, most notably in the development of azole-based antifungal agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

Safety and handling of 4-tert-Butylphenacyl chloride in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylphenacyl Chloride in the Laboratory

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 21886-62-4) in a research and development laboratory setting. As a reactive α-haloketone, this compound is a valuable intermediate in organic synthesis but demands rigorous adherence to safety measures to mitigate potential hazards. This document is intended for researchers, chemists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound, also known as 2-chloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone, is a solid organic compound.[1] Its utility in synthesis stems from the reactivity of the α-chloro ketone moiety, which makes it an effective alkylating agent. However, this reactivity is also the source of its primary hazards.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 21886-62-4[2]
Molecular Formula C₁₂H₁₅ClO[2]
Molecular Weight 210.71 g/mol [3]
Appearance Solid[3]
Melting Point 31-32°C[3]
Boiling Point 142-146°C at 1 mmHg[2][3]
Stability Considered stable under recommended storage conditions.[2]
Solubility Data not readily available for water; likely soluble in common organic solvents.[2]

Hazard Identification and Toxicological Analysis

The primary hazards associated with this compound are related to its irritant and corrosive properties. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[2]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract Irritation)H335: May cause respiratory irritation.[2]
Toxicological Impact
  • Eye Contact : As a potent irritant, direct contact with the eyes will cause serious irritation, pain, and redness.[2] The lachrymatory nature of the compound means that even exposure to vapors can cause significant discomfort and tearing. Prompt and thorough irrigation is critical to prevent lasting damage.[2]

  • Skin Contact : The compound is classified as a skin irritant, causing redness and inflammation upon contact.[2] Prolonged exposure should be avoided, and contaminated clothing must be removed and laundered before reuse.[2]

  • Inhalation : Inhalation of dust or fumes can lead to respiratory tract irritation, characterized by coughing and shortness of breath.[2] All handling of the solid or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ingestion : While not a primary route of occupational exposure, ingestion is presumed to be harmful. Standard first aid involves rinsing the mouth and seeking medical attention.[2]

Physicochemical Hazards
  • Combustibility : The material is not considered a significant fire risk, but containers may burn.[2]

  • Hazardous Decomposition : Upon combustion, it may emit corrosive and toxic fumes, including hydrogen chloride gas.[2] Firefighters should wear self-contained breathing apparatus.[2]

  • Reactivity : The compound is stable under normal conditions.[2] However, it should be stored away from incompatible materials such as strong oxidizing agents and bases to prevent hazardous reactions.[4][5]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, starting with engineering controls and supplemented by robust PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] A fume hood is essential to control the inhalation hazard from dust or vapors.[2] The air velocity at the sash should be sufficient to capture contaminants, typically between 4-10 m/s at the extraction point for dusts.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE.

Table 3: Required Personal Protective Equipment

Body PartPPESpecifications and Rationale
Eyes/Face Safety goggles with side shields and a face shield.Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.[6][8]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).Prevents dermal absorption. Gloves must be inspected for degradation or punctures before each use. After handling, hands should be washed thoroughly.[2][6]
Body Laboratory coat or chemical-resistant apron.Protects personal clothing from contamination. Work clothes should be laundered separately from personal items.[2][6]
Respiratory NIOSH-approved respirator (if engineering controls are insufficient).A respirator may be necessary when engineering controls do not adequately prevent exposure, such as during a large spill cleanup.[2]

Standard Operating Procedure for Laboratory Use

This section details a representative workflow for using this compound as an alkylating agent. The causality behind each step is explained to ensure a self-validating and safe protocol.

Protocol: Alkylation of a Phenolic Substrate
  • Preparation and Area Setup :

    • Step 1.1 : Don all required PPE as specified in Table 3.

    • Step 1.2 : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Step 1.3 : Line the work surface of the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.

  • Weighing the Reagent :

    • Step 2.1 : Tare a suitable container (e.g., a glass vial) on an analytical balance.

    • Step 2.2 : Inside the fume hood, carefully transfer the required amount of this compound to the container. Handle the solid gently to minimize dust generation.[2]

    • Step 2.3 : Securely cap the container before removing it from the fume hood to transport it back to the balance for weighing. This containment step is crucial to prevent the spread of contamination.

    • Step 2.4 : After weighing, immediately return the reagent to the fume hood.

  • Reaction Setup and Execution :

    • Step 3.1 : In the fume hood, charge a reaction flask with the phenolic substrate and a suitable solvent (e.g., acetone or DMF).

    • Step 3.2 : Add a non-nucleophilic base (e.g., potassium carbonate) to the stirring solution.

    • Step 3.3 : Dissolve the weighed this compound in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture using an addition funnel. A controlled, slow addition helps to manage any potential exotherm.

    • Step 3.4 : Allow the reaction to proceed under appropriate monitoring (e.g., TLC, LC-MS). Keep the reaction vessel clearly labeled.[2]

  • Work-up and Decontamination :

    • Step 4.1 : Upon completion, quench the reaction appropriately (e.g., by adding water).

    • Step 4.2 : All glassware that came into contact with the reagent must be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.

    • Step 4.3 : Wipe down the work area in the fume hood. Dispose of contaminated bench paper and gloves as solid hazardous waste.

Storage and Waste Management

Storage

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Store in the original, tightly sealed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store locked up and away from incompatible materials (strong bases, oxidizing agents) and foodstuffs.[2][4]

  • Protect containers from physical damage and inspect them regularly for leaks.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste : Contaminated items such as gloves, bench paper, and silica gel should be collected in a labeled, sealed container for hazardous waste.[2]

  • Liquid Waste : Unused reagent and reaction residues should be collected in a designated, labeled hazardous waste container.[2][9] Do not dispose of this chemical down the drain.[7]

  • Disposal Method : All waste must be disposed of through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[2][10]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

Immediate action is required in the event of personal exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention without delay.[2]

  • Skin Contact : Immediately flush the affected skin area with plenty of running water and soap if available.[2] Remove all contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists.[2]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water.[4] Give a glass of water to drink.[2] Do NOT induce vomiting.[4][10] Call a poison center or physician immediately.[10]

Spill Response

In the event of a spill, follow a structured response plan to ensure safety and effective containment.

Spill_Response Workflow for this compound Spill start Spill Occurs assess Assess Spill Size & Location Is it a major spill? start->assess evacuate Evacuate Area Alert Emergency Services assess->evacuate Yes (Major Spill) minor_spill Minor Spill (Contained in Fume Hood) assess->minor_spill No (Minor Spill) dispose Dispose of all materials as hazardous waste evacuate->dispose After professional response ppe Don Appropriate PPE: - Double Gloves - Goggles & Face Shield - Lab Coat minor_spill->ppe contain Contain Spill Use dry absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Clean Up Spill - Use dry procedures; avoid creating dust - Sweep/scoop into a labeled container contain->cleanup decon Decontaminate Area - Wipe with appropriate solvent - Wash with soap and water cleanup->decon decon->dispose end Spill Response Complete dispose->end

Caption: Emergency response workflow for a chemical spill.

  • Alert Personnel : Immediately alert others in the vicinity.[2]

  • Control and Contain : If possible, prevent the spill from spreading.

  • PPE : Wear protective clothing, gloves, safety glasses, and a dust respirator before attempting cleanup.[2]

  • Cleanup : Use dry cleanup procedures to avoid generating dust.[2] Gently sweep or shovel the material into a clean, dry, sealable, and labeled container.[2]

  • Decontamination : Wash the spill area down with large amounts of water, preventing runoff from entering drains.[2]

  • Disposal : The sealed container with the spilled material must be disposed of as hazardous waste.[2]

References

A Technical Guide to the Solubility of 4-tert-Butylphenacyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients and key chemical intermediates is fundamental to process development, formulation, and analytical chemistry. This technical guide provides an in-depth analysis of the solubility characteristics of 4-tert-Butylphenacyl chloride (C₁₂H₁₅ClO). We explore the theoretical principles governing its solubility, present a qualitative solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Introduction to this compound

This compound, also known as 2-chloro-1-(4-tert-butylphenyl)ethan-1-one, is an organic compound featuring a phenacyl chloride structure substituted with a bulky tert-butyl group at the para position. This substitution significantly influences its physical and chemical properties, including its reactivity, crystallinity, and, most importantly, its solubility profile. The tert-butyl group, being large and hydrophobic, imparts a nonpolar character to the molecule, which is a primary determinant of its interaction with various solvents. Understanding its solubility is critical for applications in organic synthesis, where it may be used as a building block, and in pharmaceutical development, where precise control over solution-based processes is paramount.

Theoretical Framework: Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the thermodynamic principle summarized in the adage, "like dissolves like".[1][2] This principle states that substances with similar intermolecular forces and polarity will be mutually soluble.[2] For this compound, the key molecular features to consider are:

  • The Aromatic Ring and tert-Butyl Group: This large, nonpolar portion of the molecule dominates its character, favoring interactions with nonpolar solvents through van der Waals forces. The bulky nature of the tert-butyl group can also influence how the molecule packs in a crystal lattice and interacts with solvent molecules.

  • The α-Chloroketone Group: This part of the molecule introduces polarity. The carbonyl group (C=O) is a polar moiety with a dipole moment, and the chlorine atom is electronegative. This region of the molecule allows for dipole-dipole interactions with polar solvents.

A compound's overall solubility in a given solvent depends on the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For this compound, solvents that can effectively interact with both its large nonpolar part and its smaller polar part will prove to be the most effective.

Solubility Profile of this compound

While extensive quantitative public data is limited, a qualitative solubility profile can be constructed based on the compound's structure and available information on analogous compounds.[3][4] The compound is generally expected to have moderate to good solubility in many common organic solvents and limited solubility in highly polar or aqueous solvents.[3]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformSolubleThe polarity is well-matched, and these solvents can effectively solvate both the polar and nonpolar regions of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are effective at dissolving compounds with both polar and nonpolar characteristics.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleThe carbonyl group in the solvent can interact favorably with the polar ketone group of the solute.
Aromatic Toluene, BenzeneSolubleThe nonpolar aromatic ring of the solvent interacts well with the phenyl and tert-butyl groups of the solute.
Polar Aprotic Dimethylformamide (DMF), AcetonitrileModerately SolubleWhile polar, these solvents may not solvate the large nonpolar part of the molecule as effectively as less polar options.
Alcohols Methanol, EthanolSparingly to Moderately SolubleThe polarity of short-chain alcohols is high. Solubility is expected to increase with alcohol chain length (e.g., in butanol).
Nonpolar Hexane, CyclohexaneSparingly SolubleThese solvents interact well with the nonpolar part but are poor at solvating the polar α-chloroketone group.
Aqueous WaterInsolubleThe large hydrophobic (water-fearing) structure of the molecule prevents it from dissolving in highly polar water.[4][5]

This table is based on theoretical principles and data from analogous compounds. Experimental verification is required for specific applications.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a robust experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of a solid compound like this compound. This method relies on creating a saturated solution, separating the dissolved solute, and quantifying its mass.[1][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.2 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Analytical balance (readable to 0.1 mg)

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated with the solute.

  • Sample Collection and Filtration:

    • After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the clear supernatant (the liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe. This is a critical step to remove any undissolved micro-particles.

    • Dispense a precise volume (e.g., 1.0 mL) of the filtered, saturated solution into a pre-weighed glass vial.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a drying oven at a moderate temperature (e.g., 50-60 °C) or under a gentle stream of nitrogen until all the solvent has evaporated.

    • Transfer the vial to a vacuum desiccator and allow it to cool to room temperature and dry completely.

    • Weigh the vial containing the dried solute residue on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass.

    • The solubility can then be expressed in various units, such as mg/mL or g/100 mL.

      • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant collected in mL)

This entire procedure should be performed in triplicate for each solvent to ensure the trustworthiness and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Isolation cluster_analysis Analysis A 1. Add Excess Solid & Known Volume of Solvent B 2. Seal Vial A->B C 3. Equilibrate (24-48h) with Temperature Control B->C D 4. Settle Undissolved Solid C->D E 5. Withdraw Supernatant with Syringe D->E F 6. Filter into Pre-weighed Vial (0.2 µm PTFE filter) E->F G 7. Evaporate Solvent (Drying Oven / N2 Stream) F->G H 8. Dry Residue & Weigh G->H I 9. Calculate Solubility (mg/mL) H->I

References

IUPAC name for 4-tert-Butylphenacyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-tert-butylphenyl)-2-chloroethanone (4-tert-Butylphenacyl chloride)

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)-2-chloroethanone, commonly known as this compound. The document details its chemical identity, physicochemical properties, synthetic methodologies, and established safety protocols. Emphasis is placed on its role as a versatile chemical intermediate, contextualized within the broader applications of α-chloroacetophenones in medicinal chemistry and materials science. The guide is intended for researchers, synthetic chemists, and drug development professionals who utilize functionalized aromatic ketones as building blocks for complex molecular architectures.

Chemical Identity and Structure

Correct and unambiguous identification of a chemical entity is foundational for scientific research. This section establishes the formal nomenclature and structural representation of the topic compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(4-tert-butylphenyl)-2-chloroethanone .[1] This name precisely describes the molecular structure: an ethanone core substituted with a chlorine atom at the second carbon (the α-carbon) and a 4-tert-butylphenyl group at the first carbon (the carbonyl carbon).

Common Synonyms

In commercial and laboratory settings, this compound is frequently identified by several common or trivial names. Understanding these synonyms is crucial for effective literature and database searches.

  • This compound

  • 2-Chloro-1-(4-tert-butylphenyl)ethanone

  • 4'-tert-Butyl-2-chloroacetophenone

  • 1-(4-(tert-butyl)phenyl)-2-chloroethan-1-one[2]

Chemical Structure

The structural formula provides a clear visualization of the atomic connectivity and functional groups. The molecule consists of a central chloroacetophenone core, with a bulky tert-butyl group positioned at the para-position of the phenyl ring.

chemical_structure cluster_phenyl cluster_tertbutyl cluster_ketone C1 C C2 C C1->C2 CO C=O C1->CO C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Ctb C C4->Ctb C6 C C5->C6 C6->C1 CH3_1 CH₃ Ctb->CH3_1 CH3_2 CH₃ Ctb->CH3_2 CH3_3 CH₃ Ctb->CH3_3 CH2Cl CH₂Cl CO->CH2Cl

Caption: 2D Structure of 1-(4-tert-butylphenyl)-2-chloroethanone.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. The data below is compiled from commercial supplier technical data sheets and chemical databases.

PropertyValueSource(s)
CAS Number 21886-62-4[1][2]
Molecular Formula C₁₂H₁₅ClO[1][2]
Molecular Weight 210.70 g/mol [1][2]
Appearance Solid
Melting Point 31-36 °C
Boiling Point 142-146 °C @ 1 mmHg
Purity Typically ≥95%

Synthesis Methodologies

As a functionalized intermediate, 1-(4-tert-butylphenyl)-2-chloroethanone is not naturally occurring and must be prepared via synthetic organic chemistry. The primary routes involve the modification of a substituted aromatic ketone precursor.

Rationale for Synthetic Approach

The synthesis of α-chloro ketones can generally be achieved through two primary strategies:

  • Two-Step Approach: This involves an initial Friedel-Crafts acylation to form the parent ketone, followed by a selective α-chlorination. This is a robust and well-documented method.

  • One-Step Approach: A direct Friedel-Crafts acylation using chloroacetyl chloride, which installs both the carbonyl and the α-chloro group simultaneously. This method is more atom-economical but can be sensitive to catalyst and substrate choice.

Experimental Protocol: Two-Step Synthesis

This method provides high yields and purity by separating the ketone formation from the chlorination step.

This reaction introduces the acetyl group onto the tert-butylbenzene ring.

  • Reaction: tert-Butylbenzene + Acetyl chloride → 4'-tert-Butylacetophenone

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

  • Procedure Outline:

    • Charge a reaction vessel with an appropriate solvent (e.g., carbon tetrachloride or dichloromethane) and anhydrous aluminum chloride under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to below 10 °C using an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • Over a period of 1-3 hours, add tert-butylbenzene dropwise, maintaining the temperature below 5 °C to control the exothermic reaction and prevent side products.[3]

    • After the addition is complete, allow the mixture to stir for an additional hour.

    • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield crude 4'-tert-butylacetophenone.[3] The product can be purified by vacuum distillation.

This step selectively introduces a chlorine atom at the methyl group adjacent to the carbonyl.

  • Reaction: 4'-tert-Butylacetophenone + Chlorinating Agent → 1-(4-tert-butylphenyl)-2-chloroethanone

  • Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂), Chlorine gas (Cl₂), or N-Chlorosuccinimide (NCS).

  • Procedure Outline (using Cl₂ gas):

    • Dissolve the 4'-tert-butylacetophenone from Step 1 in a suitable solvent, such as glacial acetic acid.[3]

    • Heat the mixture to approximately 60 °C.

    • Bubble chlorine gas into the reaction mixture at a controlled rate. The reaction progress should be monitored closely by GC or TLC to prevent over-chlorination (i.e., formation of di- and tri-chloro species).

    • Upon completion, purge the system with nitrogen to remove excess chlorine and HCl gas.

    • The product can be isolated by adding water to precipitate the chlorinated ketone, followed by filtration, washing, and drying. Recrystallization or column chromatography can be used for further purification.

synthesis_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Chlorination start1 tert-Butylbenzene reagent1 + Acetyl Chloride (AlCl₃ Catalyst) start1->reagent1 product1 4'-tert-Butylacetophenone reagent1->product1 reagent2 + Chlorinating Agent (e.g., Cl₂) product1->reagent2 product1->reagent2 product2 1-(4-tert-butylphenyl)-2-chloroethanone reagent2->product2

Caption: Two-step synthesis workflow for the target compound.

Applications in Research and Development

While specific, high-volume applications for 1-(4-tert-butylphenyl)-2-chloroethanone are not extensively documented in mainstream literature, its value is derived from its chemical class (α-chloroacetophenones) and the presence of the tert-butyl moiety.

Role as a Synthetic Intermediate

The primary utility of this compound is as a versatile building block. The α-chloro ketone is a bifunctional handle:

  • Electrophilic Carbonyl: The carbonyl carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols.

  • Reactive α-Carbon: The chlorine atom is a good leaving group, making the adjacent carbon an excellent site for nucleophilic substitution (Sₙ2 reactions). This allows for the facile introduction of various functional groups, including amines, azides, thiols, and alkoxides.

This dual reactivity makes it a key precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors where substituted aromatic ketones are common structural motifs.[4][5]

Significance of the tert-Butyl Group in Medicinal Chemistry

The para-substituted tert-butyl group is not merely a passive structural component; it is a deliberate design element in medicinal chemistry.

  • Steric Bulk: The large size of the tert-butyl group can serve as a "steric shield," influencing the binding orientation of a molecule within a biological target (e.g., an enzyme's active site). It can also hinder metabolic attack at adjacent positions, thereby increasing the compound's in vivo half-life.

  • Lipophilicity: The tert-butyl group is highly lipophilic (fat-soluble). Its inclusion can significantly increase a molecule's LogP value, which can enhance its ability to cross cell membranes.[6] This property is critical for oral bioavailability and CNS penetration.

  • Metabolic Stability: While the methyl groups of the tert-butyl moiety can be oxidized by cytochrome P450 enzymes, the quaternary carbon itself is metabolically stable. This makes it a common isostere for other, more labile groups.[6]

Given these principles, 1-(4-tert-butylphenyl)-2-chloroethanone is an ideal starting material for generating libraries of compounds for drug discovery programs, particularly in the development of analgesics, anti-inflammatory agents, and antiallergic drugs where similar scaffolds have proven effective.[5][7]

Safety and Handling

As with all reactive chemical intermediates, proper handling and safety precautions are paramount. The following information is based on Globally Harmonized System (GHS) classifications.

  • Hazard Class: Corrosive.

  • GHS Pictogram: GHS05 (Corrosion).

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

Handling Recommendations:

  • Always handle this compound inside a certified chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is under an inert atmosphere at 2-8°C.[2]

Spectroscopic Data

Full characterization of 1-(4-tert-butylphenyl)-2-chloroethanone requires instrumental analysis. While specific spectra are not reproduced here, typical analytical data can be found in public databases and from commercial suppliers. Researchers should obtain lot-specific Certificates of Analysis (CofA) for definitive data.

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a singlet for the -CH₂Cl group, and a singlet for the tert-butyl protons.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, the -CH₂Cl carbon, and the quaternary and methyl carbons of the tert-butyl group are expected.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the chlorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent.

Authoritative spectral data can be accessed through databases such as PubChem and from the technical documentation provided by chemical suppliers.

References

Methodological & Application

Revolutionizing Fatty Acid Analysis: A Detailed Protocol for HPLC-UV Detection via 4-tert-Butylphenacyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate quantification of fatty acids is paramount in diverse fields, including metabolic research, nutritional science, and pharmaceutical drug development. While gas chromatography (GC) has traditionally been a cornerstone for fatty acid analysis, it often requires the conversion of fatty acids to volatile methyl esters and can be challenging for short-chain fatty acids.[1][2] High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly when coupled with UV detection after derivatization.[3][4] This application note details a robust and sensitive method for the analysis of fatty acids by converting them into 4-tert-Butylphenacyl esters, which possess a strong chromophore, enabling highly sensitive UV detection.

The derivatization of carboxylic acids with phenacyl halides to enhance UV detection has been a long-established technique.[5][6] The introduction of a tert-butyl group on the phenacyl moiety further enhances the molar absorptivity of the resulting ester, thereby increasing the sensitivity of the analysis. This method is applicable to both free fatty acids and those liberated from complex lipids through saponification.[7]

This document provides a comprehensive, step-by-step protocol for the derivatization of fatty acids with 4-tert-Butylphenacyl chloride and their subsequent analysis by reverse-phase HPLC with UV detection. We will delve into the underlying chemical principles, provide detailed experimental procedures, and offer insights into data interpretation and troubleshooting.

Principle and Mechanism

The core of this method lies in the chemical derivatization of the carboxylic acid group of the fatty acid with this compound. This reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic carbon of the phenacyl chloride, leading to the formation of a 4-tert-Butylphenacyl ester and the displacement of the chloride ion.

The reaction is typically catalyzed by a base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. A crown ether can also be employed as a phase-transfer catalyst to enhance the reaction rate by complexing with the cation of the base (e.g., potassium) and increasing its solubility and reactivity in the organic solvent.[6]

The resulting 4-tert-Butylphenacyl ester incorporates a strong UV-absorbing chromophore, allowing for sensitive detection at wavelengths around 254 nm. This circumvents the challenge of detecting underivatized fatty acids, which generally lack significant UV absorbance at wavelengths commonly used in HPLC.[4][8]

Materials and Reagents

Reagents
  • Fatty Acid Standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • This compound (Derivatizing Agent)

  • Potassium Hydroxide (KOH) or other suitable base

  • 18-Crown-6 (Catalyst, optional)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Chloroform

  • Hexane, HPLC grade

  • Phenolphthalein indicator solution (0.1% in ethanol)

  • Internal Standard (e.g., heptadecanoic acid)

Equipment
  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.45 µm)

  • Analytical balance

Experimental Protocols

PART 1: Sample Preparation and Saponification (for esterified fatty acids)

For samples containing triglycerides or other fatty acid esters, a saponification step is required to liberate the free fatty acids.

  • Sample Weighing: Accurately weigh 10-20 mg of the lipid sample into a reaction vial.

  • Addition of Base: Add 1 mL of 0.5 M KOH in methanol.

  • Saponification: Cap the vial tightly and heat at 80°C for 1 hour in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Acidification: Add 1 mL of 1 M HCl to acidify the solution (check with pH paper).

  • Extraction: Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the free fatty acids to a clean vial.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

PART 2: Derivatization of Fatty Acids

This protocol is applicable to both free fatty acid standards and the extracted fatty acids from the saponification step.

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetonitrile (optional, but recommended).

  • Reaction Setup:

    • To the dried fatty acid residue (or a known amount of fatty acid standard), add 200 µL of the this compound solution.

    • Add 50 µL of the 18-Crown-6 solution (if used).

    • Add 10 µL of a suitable basic catalyst solution (e.g., 0.1 M triethylamine in acetonitrile). The use of a non-nucleophilic organic base is often preferred to minimize side reactions.

  • Reaction Incubation: Cap the vial tightly and heat at 75-80°C for 30 minutes.[7]

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • Dilution: Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow for Fatty Acid Derivatization

Caption: Workflow for the derivatization of fatty acids with this compound.

PART 3: HPLC-UV Analysis

The separation of the derivatized fatty acids is achieved by reverse-phase HPLC. The hydrophobic nature of the fatty acid chains and the derivatizing group allows for excellent separation on a C18 column.

Table 1: HPLC Operating Conditions

ParameterRecommended Condition
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Gradient 80% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temp. 30°C
Detection UV at 254 nm

Justification for HPLC Parameters:

  • Reverse-Phase C18 Column: The nonpolar stationary phase effectively separates the fatty acid derivatives based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation. Longer chain and more saturated fatty acids will have longer retention times.

  • Gradient Elution: A gradient of increasing organic solvent (Mobile Phase B) is crucial for resolving a wide range of fatty acids, from shorter, more polar ones to longer, nonpolar ones, within a reasonable analysis time.[1][9] An isocratic system may not provide adequate separation for complex mixtures.[7]

  • UV Detection at 254 nm: This wavelength corresponds to a strong absorbance maximum for the phenacyl chromophore, ensuring high sensitivity for the derivatized fatty acids.

Results and Discussion

A typical chromatogram will show a series of well-resolved peaks corresponding to the different fatty acid derivatives. The elution order generally follows increasing chain length and decreasing number of double bonds. For instance, linolenic acid (C18:3) will elute earlier than linoleic acid (C18:2), which in turn will elute before oleic acid (C18:1), and stearic acid (C18:0) will have the longest retention time among the C18 fatty acids.

Quantification:

Quantification is performed by creating a calibration curve for each fatty acid of interest.

  • Prepare a series of standard solutions of known concentrations for each fatty acid.

  • Derivatize these standards using the same protocol as the samples.

  • Inject the derivatized standards into the HPLC system and record the peak areas.

  • Plot the peak area versus the concentration for each fatty acid to generate a calibration curve.

  • Determine the concentration of each fatty acid in the unknown samples by interpolating their peak areas on the respective calibration curves.

The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

Troubleshooting:

  • Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase is properly degassed and consider using a guard column.

  • Low Sensitivity: Incomplete derivatization is a common cause. Ensure all reagents are fresh and the reaction conditions (temperature and time) are optimal. The presence of water can also hinder the reaction.[10]

  • Extraneous Peaks: These may arise from impurities in the reagents or the sample matrix. Running a reagent blank (all reagents without the fatty acid sample) can help identify these peaks.

Overall Analytical Workflow

Analytical_Workflow cluster_sample Sample Handling cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Start Lipid Sample Saponification Saponification (if necessary) Start->Saponification Extraction Fatty Acid Extraction Saponification->Extraction Derivatize Derivatization with This compound Extraction->Derivatize HPLC HPLC Separation (C18 Column) Derivatize->HPLC UV_Detect UV Detection (254 nm) HPLC->UV_Detect Chromatogram Chromatogram UV_Detect->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Fatty Acid Profile Quantification->Result

References

Application Note: Enhancing Detection of Carboxylic and Fatty Acids in Liquid Chromatography Using 4-tert-Butylphenacyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, clinical diagnostics, and quality control, the sensitive and accurate quantification of carboxylic acids, including the extensive class of fatty acids, is of paramount importance. Many of these analytes lack a strong native chromophore, rendering their detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging, especially at low concentrations[1]. To overcome this limitation, pre-column derivatization with a UV-absorbing reagent is a well-established strategy to enhance detection sensitivity.

This application note provides a comprehensive guide to the use of 4-tert-Butylphenacyl chloride as a derivatizing agent for carboxylic acids. The introduction of the 4-tert-butylphenacyl moiety to the analyte molecule imparts a high molar absorptivity, allowing for sensitive UV detection at a wavelength where interference from common sample matrices is minimized. The bulky tert-butyl group further enhances the chromatographic separation of the derivatized analytes. We present a detailed protocol for the derivatization reaction and a robust HPLC method for the separation and quantification of the resulting 4-tert-Butylphenacyl esters.

Principle of Derivatization

The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction. The carboxylate anion, a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group of the this compound, displacing the chloride ion and forming a stable ester bond. This reaction is typically facilitated by a non-nucleophilic base, which deprotonates the carboxylic acid to form the more reactive carboxylate.

The resulting 4-tert-Butylphenacyl ester incorporates a strong chromophore, making it readily detectable by UV spectrophotometry. The choice of this compound offers distinct advantages, including the high reactivity of the α-chloroketone and the favorable UV absorption characteristics of the resulting ester.

Below is a diagram illustrating the general workflow for the analysis of carboxylic acids using this compound derivatization followed by HPLC-UV analysis.

Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Add 4-tert-Butylphenacyl chloride & Catalyst Extraction->Derivatization Reaction Heat (e.g., 60-80°C) Derivatization->Reaction HPLC HPLC-UV Analysis Reaction->HPLC Data Data Acquisition & Processing HPLC->Data

References

Application of 4-tert-Butylphenacyl Chloride for the Analysis of Acidic Contaminants in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

The monitoring of acidic organic contaminants, such as carboxylic acids, acidic herbicides, and phenols, in environmental matrices is of paramount importance due to their potential toxicity and persistence. Direct analysis of these compounds is often challenging due to their high polarity, low volatility, and poor chromatographic behavior. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analytes into less polar, more volatile, and more easily detectable derivatives.

This guide details the application of 4-tert-Butylphenacyl chloride as a versatile derivatizing reagent for the sensitive and selective analysis of acidic compounds in environmental samples. The introduction of the 4-tert-butylphenacyl group enhances the detectability of the analytes by ultraviolet (UV) absorption and provides a characteristic fragmentation pattern in mass spectrometry (MS), thereby improving both the sensitivity and selectivity of the analytical methods. The bulky tert-butyl group can also improve chromatographic separation on reversed-phase columns.

Principle and Mechanism of Derivatization

This compound is a halogenated ketone that reacts with the carboxylate or phenoxide anions of acidic analytes via a nucleophilic substitution reaction to form stable ester derivatives. This reaction, often catalyzed by a base or a phase-transfer catalyst, proceeds as follows:

  • Deprotonation of the Analyte: In the presence of a weak base (e.g., potassium carbonate) or a phase-transfer catalyst, the acidic proton of the carboxylic acid or phenol is removed to form a more nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic α-carbon of the this compound, displacing the chloride leaving group.

  • Formation of the Ester Derivative: A stable 4-tert-butylphenacyl ester is formed, which is significantly less polar and more amenable to chromatographic analysis.

The presence of the phenacyl chromophore in the derivative allows for sensitive detection using UV detectors in High-Performance Liquid Chromatography (HPLC).[1]

Derivatization_Mechanism cluster_reactants Reactants cluster_products Products Analyte R-COOH (Carboxylic Acid) Anion R-COO⁻ (Carboxylate Anion) Analyte->Anion + Base - H⁺ Reagent This compound Derivative R-COO-CH₂-CO-Ph-tBu (4-tert-Butylphenacyl ester) Reagent->Derivative Anion->Derivative + this compound Anion->Derivative Byproduct Cl⁻

Caption: Derivatization of a carboxylic acid with this compound.

Experimental Protocols

The following protocols provide a framework for the analysis of acidic contaminants in water and soil samples. Optimization of these protocols may be necessary depending on the specific analytes and matrix composition.

Protocol 1: Analysis of Acidic Herbicides in Water Samples

This protocol is designed for the determination of acidic herbicides (e.g., 2,4-D, MCPA) in water samples.

1. Sample Preparation and Extraction:

  • Collect 500 mL of the water sample in a clean glass bottle.

  • Acidify the sample to pH < 2 with concentrated sulfuric acid to ensure the herbicides are in their acidic form.

  • Perform a liquid-liquid extraction by transferring the sample to a 1 L separatory funnel and adding 60 mL of dichloromethane. Shake vigorously for 2 minutes, releasing pressure periodically.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Evaporate the solvent to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization Procedure:

  • To the 1 mL extract, add 2 mL of acetonitrile.

  • Add 50 mg of anhydrous potassium carbonate and 20 mg of this compound.

  • For improved reaction kinetics, especially with sterically hindered acids, a phase-transfer catalyst such as 18-crown-6 can be added (approximately 5 mg).[2]

  • Seal the vial and heat at 75-80°C for 1 hour in a heating block or water bath.

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove the potassium carbonate.

  • The resulting solution is ready for HPLC-UV or LC-MS analysis.

Protocol 2: Analysis of Phenolic Compounds in Soil Samples

This protocol is suitable for the analysis of phenolic pollutants (e.g., chlorophenols, bisphenol-A) in soil.

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the homogenized soil into a beaker.

  • Add 20 mL of a methanol/water (80:20 v/v) solution and sonicate for 30 minutes in an ultrasonic bath.[3]

  • Centrifuge the sample and decant the supernatant.

  • Repeat the extraction twice with fresh solvent.

  • Combine the supernatants and adjust the pH to > 11 with 1 M NaOH to convert the phenols to their phenoxide salts.

  • Perform a back-extraction with dichloromethane to remove neutral interferences. Discard the organic layer.

  • Adjust the pH of the aqueous extract to < 2 with concentrated HCl to protonate the phenols.

  • Extract the phenols with three 30 mL portions of dichloromethane.

  • Dry the combined organic extract with anhydrous sodium sulfate and concentrate to 1 mL.

2. Derivatization Procedure:

  • Follow the same derivatization procedure as described in Protocol 1, Section 2.

Analytical Methodology

The derivatized extracts can be analyzed by HPLC with UV detection or by gas chromatography-mass spectrometry (GC-MS) after solvent exchange to a more volatile solvent.

High-Performance Liquid Chromatography (HPLC-UV)

The phenacyl esters of fatty acids and related compounds can be effectively separated using reversed-phase HPLC.[1]

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60-95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 20 µL

Table 1: Suggested HPLC-UV Conditions

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the derivatized sample should be in a volatile solvent like hexane.

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 280°C
Oven Program 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150°C
Scan Range 50-550 m/z

Table 2: Suggested GC-MS Conditions

Data Analysis and Interpretation

The 4-tert-butylphenacyl derivatives will exhibit characteristic retention times and mass spectra.

  • Chromatographic Data: The derivatives will have longer retention times on reversed-phase HPLC columns compared to their underivatized counterparts due to increased hydrophobicity.

  • Mass Spectral Data: In EI-MS, the derivatives are expected to show a prominent molecular ion peak and characteristic fragment ions. A key fragmentation pathway is the loss of a methyl group from the tert-butyl moiety, resulting in a stable [M-15]⁺ ion.[4] Other expected fragments would correspond to the acylium ion (R-C≡O⁺) and the 4-tert-butylphenacyl cation.

Analyte Class Expected [M-15]⁺ Ion Other Characteristic Ions
Carboxylic AcidsPresent and often abundantAcylium ion, 4-tert-butylphenacyl cation
PhenolsPresentIons related to the phenoxy structure

Table 3: Expected Mass Spectral Fragmentation of 4-tert-Butylphenacyl Derivatives

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Environmental Sample (Water or Soil) Extraction Solvent Extraction Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Add_Reagents Add this compound and Catalyst Concentration->Add_Reagents Reaction Heat at 75-80°C Add_Reagents->Reaction Cleanup Filtration/Cleanup Reaction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis GCMS->Data_Analysis

Caption: General workflow for the analysis of acidic contaminants using this compound derivatization.

Conclusion

This compound is a promising derivatizing reagent for the analysis of acidic environmental contaminants. The derivatization protocol is straightforward and results in stable derivatives with excellent chromatographic and detection properties. The methodologies presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for a wide range of acidic analytes in complex environmental matrices.

References

Quantitative Analysis of Metabolites Using 4-tert-Butylphenacyl chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in metabolomics and quantitative bioanalysis.

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of carboxylic acid-containing metabolites using 4-tert-Butylphenacyl chloride as a derivatization agent. The protocol herein is designed to enhance the analytical performance of challenging polar and low molecular weight metabolites, such as fatty acids and other carboxylic acids, by improving their chromatographic retention and detection sensitivity, particularly in liquid chromatography-mass spectrometry (LC-MS) based workflows. We delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss the critical parameters for method validation, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Derivatization

The accurate quantification of endogenous metabolites, especially those containing carboxylic acid functional groups, presents a significant analytical challenge in clinical and biomedical research.[1][2] These molecules often exhibit poor retention on reversed-phase liquid chromatography (RP-LC) columns and can suffer from inefficient ionization in mass spectrometry, hindering sensitive and specific detection.[1][2][3] Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the target analyte, we can decrease its polarity to improve chromatographic separation and introduce a tag that enhances ionization efficiency and detection sensitivity.[1][3][4]

This compound is an effective alkylating agent for the derivatization of carboxylic acids. The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the electrophilic carbon of the phenacyl chloride, forming a stable ester. This modification introduces a bulky, non-polar tert-butylphenacyl group, which significantly improves the analyte's retention on RP-LC columns and provides a UV-active chromophore for HPLC-UV detection. Furthermore, the derivative often exhibits enhanced ionization efficiency in mass spectrometry.

Principles of Derivatization with this compound

The derivatization of carboxylic acids with this compound is a well-established esterification reaction. The reaction is typically carried out in a non-aqueous solvent in the presence of a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.

Mechanism:

  • Deprotonation: A suitable base, such as N,N-diisopropylethylamine (DIPEA), abstracts the acidic proton from the carboxylic acid (R-COOH) to form the carboxylate anion (R-COO⁻).

  • Nucleophilic Attack: The carboxylate anion acts as a nucleophile and attacks the electrophilic methylene carbon of this compound.

  • Ester Formation: This results in the formation of the corresponding 4-tert-butylphenacyl ester and the displacement of the chloride ion.

This process effectively converts a polar, often highly water-soluble, carboxylic acid into a less polar, more organic-soluble ester, making it amenable to reversed-phase chromatography.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the derivatization and subsequent analysis of carboxylic acid-containing metabolites. Optimization of specific parameters may be required depending on the analyte of interest and the sample matrix.

Materials and Reagents
  • Derivatization Reagent: this compound (CAS No: 21886-62-4)[5]

  • Catalyst/Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Dichloromethane (DCM), Hexane

  • Quenching Reagent: Formic acid

  • Internal Standard (IS): A structurally similar carboxylic acid, preferably a stable isotope-labeled analog of the analyte of interest.

  • Sample Matrix: Plasma, urine, cell lysates, or other relevant biological fluids.

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer

    • Heating block or water bath

    • Centrifuge

    • HPLC or UHPLC system coupled to a UV or Mass Spectrometric detector

    • Analytical column (e.g., C18 reversed-phase column)

Workflow Visualization

Derivatization_Workflow Figure 1: Derivatization and Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitute in ACN Drydown->Reconstitution Transfer to Reaction Vial Add_Reagents Add Derivatization Reagent & DIPEA Reconstitution->Add_Reagents Incubation Incubate at 60°C Add_Reagents->Incubation Quench Quench with Formic Acid Incubation->Quench Dilution Dilute Sample Quench->Dilution Injection Inject into LC-MS Dilution->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

References

Application Note: Sensitive Quantification of Carboxylic Acid-Containing Pharmaceuticals using 4-tert-Butylphenacyl Chloride Derivatization for HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of pharmaceutical compounds containing carboxylic acid moieties often presents a significant challenge due to their high polarity and weak ultraviolet (UV) absorption. This application note details a robust and sensitive method for the analysis of such compounds by leveraging pre-column derivatization with 4-tert-Butylphenacyl chloride. This reagent converts the carboxylic acid into a highly UV-active phenacyl ester, significantly enhancing detection sensitivity for High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, the resulting derivative exhibits increased hydrophobicity, leading to improved chromatographic retention and separation on reversed-phase columns. We present the underlying chemical principles, a detailed step-by-step protocol for the derivatization of a model analyte, guidelines for method optimization, and a framework for analytical method validation as per industry standards.

Introduction: The Rationale for Derivatization

In pharmaceutical development and quality control, many active pharmaceutical ingredients (APIs) and their metabolites, such as non-steroidal anti-inflammatory drugs (NSAIDs) and various fatty acids, contain carboxylic acid functional groups. These groups are often difficult to analyze directly using reversed-phase HPLC with UV detection for two primary reasons:

  • Poor UV Absorption: Many aliphatic or simple aromatic carboxylic acids lack a strong chromophore, resulting in poor sensitivity.

  • High Polarity: The polar nature of the carboxyl group leads to poor retention on common C18 columns, causing elution near the solvent front and potential interference from excipients or other polar matrix components.[1]

Chemical derivatization is a powerful strategy to overcome these limitations.[2][3] By converting the analyte into a derivative, its physicochemical properties can be tailored for improved analytical performance.[4] The ideal derivatizing agent for HPLC-UV analysis should react rapidly and quantitatively with the target functional group to introduce a moiety with strong molar absorptivity at a convenient wavelength.[5]

This compound is an α-halo ketone that serves as an excellent alkylating agent for this purpose. It reacts with the carboxylate anion to form a stable 4-tert-butylphenacyl ester. The phenacyl group is a strong chromophore, enabling sensitive UV detection around 254-260 nm. The addition of the bulky, non-polar tert-butylphenyl group significantly increases the hydrophobicity of the analyte, improving its retention and resolution in reversed-phase chromatography.

Principle of Derivatization

The derivatization of a carboxylic acid (R-COOH) with this compound proceeds via a classic bimolecular nucleophilic substitution (S_N2) reaction.

Mechanism:

  • Deprotonation: The weakly acidic carboxylic acid is first converted to its much more nucleophilic carboxylate anion (R-COO⁻) by a suitable non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) is commonly used as it effectively scavenges the proton without competing in the subsequent alkylation step.[6]

  • Nucleophilic Attack: The carboxylate anion attacks the electrophilic α-carbon of this compound, displacing the chloride leaving group.

  • Ester Formation: The final product is a stable, UV-active 4-tert-Butylphenacyl ester derivative.

The reaction is typically performed in an aprotic polar solvent, such as acetonitrile, which effectively solvates the ions involved and facilitates the reaction. Mild heating is often employed to ensure the reaction proceeds to completion in a reasonable timeframe.[6][7]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: S_N2 Alkylation R-COOH Carboxylic Acid R-COO- Carboxylate Anion R-COOH->R-COO- + Base - Base-H⁺ Base Base (DIPEA) Product 4-tert-Butylphenacyl Ester Derivative R-COO-->Product Nucleophilic Attack Reagent 4-tert-Butylphenacyl chloride Reagent->Product Cl- Cl⁻ Product->Cl- +

Caption: General reaction scheme for the derivatization of carboxylic acids.

Detailed Application Protocol: Analysis of Ketoprofen

This section provides a representative protocol for the derivatization and HPLC-UV analysis of Ketoprofen, an NSAID, as a model carboxylic acid-containing drug.

Materials and Reagents
  • Analytes and Standards: Ketoprofen analytical standard, this compound (≥98%), N,N-Diisopropylethylamine (DIPEA, ≥99.5%).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

  • Equipment: HPLC system with UV/Vis detector, analytical balance, vortex mixer, heating block or water bath, volumetric flasks, autosampler vials.

Experimental Workflow

start Start: Prepare Stock Solutions (1 mg/mL) prep_sample Pipette 100 µL of Ketoprofen solution into reaction vial start->prep_sample add_base Add 50 µL of DIPEA solution prep_sample->add_base add_reagent Add 200 µL of 4-t-Bu-Phenacyl-Cl solution add_base->add_reagent vortex Vortex mix for 30 seconds add_reagent->vortex incubate Incubate at 60 °C for 45 minutes vortex->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with mobile phase to 1 mL cool->dilute analyze Inject into HPLC-UV System dilute->analyze end End: Data Acquisition & Analysis analyze->end

Caption: Step-by-step workflow for derivatization and analysis.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Ketoprofen Stock (1 mg/mL): Accurately weigh 10 mg of Ketoprofen standard and dissolve in 10 mL of acetonitrile.

    • Derivatizing Reagent (5 mg/mL): Dissolve 25 mg of this compound in 5 mL of acetonitrile.

    • Catalyst Solution (5% v/v): Add 250 µL of DIPEA to 4.75 mL of acetonitrile.

  • Derivatization Reaction:

    • In an autosampler vial, add 100 µL of the Ketoprofen stock solution (or a diluted working standard).

    • Add 50 µL of the DIPEA catalyst solution and vortex briefly.

    • Add 200 µL of the this compound derivatizing reagent solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath set to 60 °C for 45 minutes.

  • Sample Finalization:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Dilute the reaction mixture to a final volume of 1 mL with the mobile phase starting condition (e.g., 70:30 Acetonitrile:Water).

    • The sample is now ready for injection into the HPLC system.

HPLC-UV Method Parameters
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 258 nm

Method Development and Optimization Insights

The success of a derivatization procedure hinges on achieving a rapid, reproducible, and complete reaction. The following parameters are critical and should be optimized for each specific analyte.

ParameterRationale & Optimization Guidance
Reagent Molar Excess A significant molar excess of the derivatizing reagent (typically 5-10 fold over the analyte) is used to drive the reaction to completion according to Le Châtelier's principle.[6] Start with a 10-fold excess and evaluate if a lower amount can be used without compromising yield.
Catalyst Concentration The base is crucial for deprotonating the acid. An insufficient amount will lead to an incomplete reaction. An excess is generally not harmful, but a 2-5 fold molar excess relative to the analyte is a good starting point.
Reaction Temperature Higher temperatures increase the reaction rate. However, excessive heat can lead to analyte or derivative degradation. Evaluate a range from 40 °C to 80 °C. For Ketoprofen, 60 °C provides a good balance.
Reaction Time The time required to reach >99% completion should be determined. Analyze samples at various time points (e.g., 15, 30, 45, 60, 90 min) and plot the derivative peak area versus time. Select the time point where the peak area plateaus.

Protocol Validation Framework

Any analytical method used in a regulated pharmaceutical environment must be validated to ensure it is fit for its intended purpose.[8][9] The validation should be performed according to established guidelines such as ICH Q2(R1).

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.Peak purity analysis; no interfering peaks at the retention time of the analyte in blank/placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the measured value to the true value. Assessed by recovery studies on spiked placebo samples.Recovery typically between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; RSD ≤ 10%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Derivative Peak Incomplete reaction; degradation of reagent or analyte; incorrect pH.Verify reagent quality. Optimize temperature and time. Ensure sufficient catalyst is present. Check pH of the initial sample solution.
Multiple Peaks for Derivative Side reactions; degradation of the derivative; diastereomer formation (if chiral).Decrease reaction temperature. Ensure reaction vial is properly sealed. If chiral, use a chiral column or modify the method to be enantioselective.
Large Reagent Peak High excess of derivatizing reagent used.Optimize the HPLC gradient to separate the reagent peak from the analyte peak. Reduce the molar excess of the reagent if possible without affecting yield.
Poor Peak Shape Column overload; poor sample solvent compatibility; secondary interactions.Dilute the sample. Ensure the final sample solvent is similar in strength to the mobile phase. Use a high-purity column.

Conclusion

Pre-column derivatization with this compound is a highly effective strategy for the sensitive and robust quantification of carboxylic acid-containing drugs and related substances. This method successfully addresses common analytical challenges by introducing a strong UV chromophore and enhancing the hydrophobic character of the analyte, thereby improving both detection limits and chromatographic performance. The protocol presented here, along with the guidelines for optimization and validation, provides a comprehensive framework for researchers and drug development professionals to implement this powerful technique in their analytical workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-tert-Butylphenacyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-Butylphenacyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important reaction. Instead of a rigid protocol, we will explore the underlying principles of the synthesis through a series of common questions, providing in-depth answers and field-proven insights to help you improve your yield and purity.

Section 1: Understanding the Core Reaction Mechanism

A solid grasp of the reaction mechanism is the first step toward effective troubleshooting. The most common route to this compound is the Friedel-Crafts acylation of tert-butylbenzene.

Q1: What is the detailed mechanism of the Friedel-Crafts acylation used to synthesize this compound, and why is a Lewis acid catalyst necessary?

A1: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] It proceeds in three main stages, for which a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential.

  • Formation of the Electrophile: The Lewis acid catalyst is crucial because chloroacetyl chloride itself is not electrophilic enough to attack the stable aromatic ring of tert-butylbenzene. The AlCl₃ activates the chloroacetyl chloride by coordinating to the carbonyl oxygen and then abstracting the chloride, forming a highly reactive acylium ion. This resonance-stabilized cation is the potent electrophile that drives the reaction.

  • Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This collapses the sigma complex, restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms HCl as a byproduct.[2][3]

The bulky tert-butyl group is an ortho-, para-directing activator. However, due to significant steric hindrance, the acylation occurs almost exclusively at the para position, leading to the desired 4-substituted product.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration A Chloroacetyl Chloride + AlCl₃ B Acylium Ion Electrophile + [AlCl₄]⁻ A->B Catalyst Activation D Sigma Complex (Arenium Ion) B->D Nucleophilic Attack by Aromatic Ring C tert-Butylbenzene C->D E This compound -AlCl₃ Complex D->E Deprotonation by [AlCl₄]⁻ F Final Product + Regenerated AlCl₃ + HCl E->F Hydrolysis (Work-up) G A Reaction Mixture (Product-AlCl₃ Complex) B Quench (Ice + Conc. HCl) A->B C Phase Separation (Organic + Aqueous Layers) B->C D Extract Aqueous Layer with DCM/EtOAc C->D E Combine Organic Layers D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry over Na₂SO₄ F->G H Filter & Concentrate G->H I Crude Product H->I

References

Technical Support Center: Troubleshooting Incomplete Derivatization with 4-tert-Butylphenacyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-tert-Butylphenacyl chloride derivatization. This resource is designed for researchers, scientists, and drug development professionals who utilize this reagent to enhance the detection of carboxylic acids and other anionic species in analytical workflows, primarily for High-Performance Liquid Chromatography (HPLC) with UV detection. Incomplete derivatization is a common hurdle that can compromise quantitative accuracy and method sensitivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues efficiently.

The Chemistry of Derivatization: An Overview

Derivatization with this compound is fundamentally a nucleophilic substitution (SN2) reaction. The target analyte, typically a carboxylic acid, must first be converted to its conjugate base, the carboxylate anion. This potent nucleophile then attacks the electrophilic α-carbon of the phenacyl chloride, displacing the chloride leaving group to form a stable phenacyl ester. This newly formed ester possesses a strong chromophore, making it easily detectable by UV-VIS detectors at wavelengths around 254 nm.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems encountered during the derivatization procedure. Each answer explains the underlying cause and provides a clear path to resolution.

Question 1: My reaction is incomplete. My chromatogram shows a large peak for my unreacted carboxylic acid and a small peak for the desired ester derivative. What are the likely causes?

This is the most frequent issue and typically points to suboptimal reaction conditions that fail to favor the forward reaction. There are three primary culprits:

  • Incorrect pH (Insufficient Deprotonation): The carboxylate anion, not the protonated carboxylic acid, is the active nucleophile. If the reaction medium is not sufficiently basic, the concentration of the carboxylate will be too low for the reaction to proceed to completion. The ideal pH for this reaction is typically between 8 and 9.[1]

  • Phase-Transfer Issues: The derivatization often occurs in a biphasic system or in an aprotic organic solvent like acetonitrile. The carboxylate salt may have poor solubility in the organic phase where the this compound reagent resides. This physical separation of reactants severely limits the reaction rate.

  • Insufficient Reaction Time or Temperature: Like many organic reactions, this SN2 substitution is not instantaneous. Inadequate reaction time or temperatures that are too low will result in an incomplete conversion.[2]

Solution Pathway:

  • Verify and Adjust pH: Ensure the pH of the reaction mixture is in the 8-9 range. This is achieved by adding a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate.[3] Avoid strong nucleophilic bases like NaOH or KOH if possible, as they can promote hydrolysis of the reagent.

  • Incorporate a Phase-Transfer Catalyst (PTC): To overcome solubility issues, a PTC is highly recommended. Catalysts like 18-Crown-6 or a tetra-alkylammonium salt (e.g., tetrabutylammonium bromide) are exceptionally effective.[4][5][6] The crown ether complexes the carboxylate's counter-ion (e.g., K⁺), and the resulting complex is soluble in the organic solvent, effectively transporting the nucleophile to the reagent.[7][8]

  • Optimize Reaction Conditions: If pH and catalysis are addressed, optimize the time and temperature. A good starting point is 60-80°C for 30-60 minutes.[9] Monitor the reaction's progress by taking aliquots at different time points to determine the optimal duration.

Question 2: I'm observing a significant side-product peak in my chromatogram that isn't my starting material or the desired ester. What is it?

The most common side product is 4-tert-butylphenacyl alcohol , which results from the hydrolysis of the this compound reagent.

  • Cause - Presence of Water: this compound is a reactive alkylating agent and is sensitive to moisture.[10] Water can act as a nucleophile, attacking the reagent to form the corresponding alcohol. This not only consumes the reagent, reducing the potential yield of your desired derivative, but also introduces an interfering peak in your analysis.

Solution Pathway:

  • Use Anhydrous Solvents and Reagents: Ensure that all solvents (e.g., acetonitrile) are of anhydrous grade. Dry glassware thoroughly before use.

  • Proper Reagent Storage: Store the this compound reagent in a desiccator, away from atmospheric moisture.[10] When not in use, keep the container tightly sealed.

  • Work Under Inert Atmosphere: For highly sensitive analyses, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Question 3: My derivatization yields are inconsistent and not reproducible between experiments. What factors should I investigate?

Inconsistent yields are often due to subtle variations in experimental parameters that have a significant cumulative effect.

  • Causes of Inconsistency:

    • Reagent Instability: The derivatizing agent may be degrading over time due to improper storage.

    • Inaccurate Reagent/Catalyst Measurement: Small errors in the amount of the limiting reactant or catalyst can lead to large variations in yield.

    • pH Fluctuations: Inconsistent buffering or inaccurate pH measurement can cause the concentration of the active nucleophile to vary between runs.

    • Temperature Variations: Fluctuations in the heating block or water bath temperature will directly impact the reaction rate.

Solution Pathway:

  • Reagent Quality Control: Use a fresh bottle of this compound or verify the purity of your current stock.

  • Precise Measurements: Prepare stock solutions of the reagent and catalyst to ensure accurate and consistent dispensing.

  • Robust pH Control: Use a reliable buffer system to maintain the optimal pH throughout the reaction.

  • Consistent Heating: Use a calibrated and stable heating source.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting incomplete derivatization.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Derivatization ph_check {Incorrect pH | Is carboxylate deprotonated?} start->ph_check reagent_check {Reagent/Solvent Issue | Is reagent active? Is water present?} ph_check->reagent_check pH OK ph_sol Adjust pH to 8-9 with non-nucleophilic base (e.g., DIPEA) ph_check->ph_sol pH Incorrect catalyst_check {Phase Transfer Issue | Are reactants in the same phase?} reagent_check->catalyst_check Reagent OK reagent_sol Use fresh reagent & anhydrous solvents. Store properly. reagent_check->reagent_sol Issue Found conditions_check {Suboptimal Conditions | Insufficient time or temperature?} catalyst_check->conditions_check Catalyst OK catalyst_sol Add Phase-Transfer Catalyst (e.g., 18-Crown-6) catalyst_check->catalyst_sol No/Ineffective Catalyst conditions_sol Increase temperature (60-80°C) and/or reaction time (30-60 min) conditions_check->conditions_sol Conditions Too Mild end_node Successful Derivatization conditions_check->end_node Conditions OK ph_sol->end_node reagent_sol->end_node catalyst_sol->end_node conditions_sol->end_node

Caption: A logical workflow for diagnosing and resolving incomplete derivatization.

Frequently Asked Questions (FAQs)

  • Q: Why is a phase-transfer catalyst like 18-Crown-6 so effective? A: Carboxylic acid salts are often insoluble in the aprotic organic solvents (like acetonitrile) used for this reaction. 18-Crown-6 is a macrocyclic polyether with a cavity size that perfectly accommodates a potassium ion (K⁺). It encapsulates the K⁺, and the exterior of the crown ether is hydrophobic, rendering the entire ion pair [K⁺ ⊂ 18-Crown-6][RCOO⁻] soluble in the organic phase. This brings the carboxylate nucleophile into direct contact with the derivatizing agent, dramatically accelerating the reaction.[4][5][6]

  • Q: How should I properly store and handle this compound? A: The reagent is a lachrymator and is sensitive to moisture. It should be stored in a cool, dry place, preferably in a desiccator, with the container tightly sealed to prevent hydrolysis.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q: Can this reagent derivatize other functional groups? A: Yes. This compound is an alkylating agent and will react with other good nucleophiles. It can react with phenols, thiols, and some amines.[11][12] If your sample matrix contains these functional groups, they may compete with your target carboxylic acid, leading to lower yields and the formation of multiple derivative products. Chromatographic separation is then required to resolve the derivative of interest.

Optimized Experimental Protocol for Carboxylic Acid Derivatization

This protocol provides a robust starting point. Optimization may be required depending on the specific analyte and sample matrix.

Materials:

  • This compound

  • Analyte (Carboxylic Acid)

  • 18-Crown-6 (or other suitable PTC)

  • Potassium Bicarbonate (KHCO₃)

  • Anhydrous Acetonitrile (ACN)

  • Micro-reaction vials (e.g., 1.5 mL)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of your carboxylic acid sample in a suitable solvent. If the sample is aqueous, it should be evaporated to dryness first. Reconstitute the dried residue in 200 µL of acetonitrile.

  • Base and Catalyst Addition: To the sample vial, add approximately 2-3 equivalents of solid potassium bicarbonate and 0.1 equivalents of 18-Crown-6. Vortex briefly. The base ensures the carboxylic acid is deprotonated.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL).

  • Initiate Reaction: Add 1.5-2 equivalents of the this compound solution to the sample vial. Cap the vial tightly.

  • Incubation: Place the vial in a heating block set to 70°C and allow the reaction to proceed for 45 minutes.

  • Quenching and Analysis: After incubation, cool the vial to room temperature. The reaction mixture can be centrifuged to pellet the excess base. The supernatant can then be diluted if necessary and is ready for injection into the HPLC system.

Summary of Critical Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
pH 8 - 9Ensures the carboxylic acid is deprotonated to the nucleophilic carboxylate. Use a non-nucleophilic base.[1][3]
Solvent Anhydrous AcetonitrileAprotic polar solvent that solubilizes reagents. Must be dry to prevent reagent hydrolysis.[13]
Catalyst 18-Crown-6 or Tetrabutylammonium SaltEssential for transferring the carboxylate anion into the organic phase to react with the derivatizing agent.[4][5]
Temperature 60 - 80 °CAccelerates the SN2 reaction rate. Higher temperatures risk degradation of reagent or analyte.[2][9]
Time 30 - 60 minutesMust be sufficient for the reaction to reach completion. Requires optimization for specific analytes.
Reagent Molar Excess 1.5 - 2 equivalentsEnsures the reaction is driven to completion, especially for trace-level analytes.

References

Technical Support Center: Stability of 4-tert-Butylphenacyl chloride and its Derivatives for HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-tert-Butylphenacyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these compounds, often as derivatizing agents, in their High-Performance Liquid Chromatography (HPLC) analyses. As α-haloketones, these molecules possess inherent reactivity that, while beneficial for derivatization, can also present stability challenges during analytical procedures.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and reliability of your chromatographic results.

I. Understanding the Core Stability Issues

This compound, a type of α-haloketone, is an alkylating agent characterized by two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom.[1][3] This dual reactivity makes it an effective derivatizing agent but also susceptible to degradation.[4][5][6] The primary stability concerns during HPLC analysis revolve around hydrolysis, photodegradation, and reactions with nucleophiles present in the sample matrix or mobile phase.

Key Factors Influencing Stability:
  • pH of the Mobile Phase: The hydrolytic stability of α-haloketones is highly pH-dependent. Both acidic and basic conditions can promote degradation.

  • Solvent Composition: The polarity of the solvent can influence reaction rates. For instance, more polar solvents may accelerate hydrolysis by stabilizing charged intermediates.[7]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Light Exposure: Phenacyl halides can be susceptible to photodegradation, leading to the formation of radical species and subsequent decomposition products.[8][9][10]

  • Presence of Nucleophiles: Contaminants in the sample or mobile phase can react with the α-haloketone, leading to loss of the parent compound and the appearance of extraneous peaks.

II. Troubleshooting Guide: Common HPLC Problems & Solutions

This section addresses common chromatographic issues observed during the analysis of this compound and its derivatives.

Problem 1: Rapid Loss of Analyte Peak Area or Emergence of Unexpected Peaks

Q: My peak for the 4-tert-butylphenacyl derivative is consistently decreasing in area over a sequence of injections, and I'm seeing new, unidentified peaks appearing in my chromatogram. What could be the cause?

A: This is a classic sign of analyte degradation either in your sample vial (in the autosampler) or on the column itself. The primary culprits are hydrolysis and reaction with mobile phase components.

Causality & Explanation: The C-Cl bond in this compound is activated by the adjacent carbonyl group, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[3] Water and other nucleophiles (e.g., buffer components) in your mobile phase can react with your analyte.

Troubleshooting Steps:

  • Evaluate Sample Solvent Stability:

    • Prepare your standard or sample in the mobile phase and a purely organic solvent (e.g., acetonitrile).

    • Inject immediately after preparation and then at regular intervals (e.g., every hour) while keeping the sample in the autosampler.

    • A faster decrease in peak area in the mobile phase-dissolved sample points to solvent-mediated degradation.

  • Assess Mobile Phase pH:

    • If using a buffered mobile phase, ensure the pH is as close to neutral as possible and that the buffer components are non-nucleophilic. Phosphate buffers are generally a safe choice.

    • Avoid highly acidic or basic mobile phases unless required for retention, and if so, minimize the time the sample is exposed to these conditions.

  • Control Temperature:

    • If your autosampler is not temperature-controlled, consider this as a source of degradation, especially if the lab environment is warm. If possible, set the autosampler to a cooler temperature (e.g., 4-10 °C).[11]

  • On-Column Degradation Check:

    • Vary the flow rate. If the degradation is happening on the column, a slower flow rate (longer residence time) might result in a greater percentage of degradation.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: I'm observing significant peak tailing for my derivatized analyte. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.

Causality & Explanation: While modern reversed-phase columns have low silanol activity, residual silanols can still interact with polar functional groups on your analyte, causing tailing.[12][13] Additionally, injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[14][15]

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • For basic analytes, a lower pH (e.g., 2.5-3.5) will protonate the analyte and minimize interactions with silanols.

    • For acidic analytes, a higher pH may be necessary, but this must be balanced with the stability of the analyte and the column.

  • Adjust Sample Solvent:

    • Whenever possible, dissolve your sample in the initial mobile phase.[15]

    • If a stronger solvent is needed for solubility, inject the smallest possible volume.[14]

  • Check for Column Contamination:

    • Strongly retained impurities from previous injections can create active sites on the column.[16]

    • Implement a robust column washing procedure between analyses.[12]

Problem 3: Shifting Retention Times

Q: The retention time for my 4-tert-butylphenacyl derivative is not stable between injections or between different days. What should I investigate?

A: Fluctuating retention times are typically indicative of issues with the mobile phase preparation, the HPLC pump, or column equilibration.[15][17][18]

Causality & Explanation: Reversed-phase separations are highly sensitive to the mobile phase composition.[19] Small variations in the organic-to-aqueous ratio can lead to significant shifts in retention. Inconsistent pump performance or an unequilibrated column can also lead to this issue.

Troubleshooting Steps:

Potential Cause Diagnostic Step Solution
Mobile Phase Preparation Is the mobile phase prepared fresh daily? Are components accurately measured?Prepare mobile phase fresh and ensure it is thoroughly mixed and degassed.[14][15]
Pump Performance Is the pressure stable? Are there signs of leaks?Check for leaks, salt buildup, and unusual noises. Purge the pump to remove air bubbles.[14][15]
Column Equilibration Is the column equilibrated for a sufficient time before analysis?Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[18]
Temperature Fluctuation Is a column oven being used?Use a column oven to maintain a consistent temperature.[14]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound reagent?

A1: this compound should be stored in a cool, dry, and dark place.[20][21][22] It is sensitive to moisture and light. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture. For long-term storage, refrigeration is recommended.

Q2: My derivatization reaction with this compound is giving low yields. What can I do?

A2: Low derivatization yields can be due to several factors:

  • Reagent Quality: Ensure your this compound is not degraded.

  • Reaction Conditions: The reaction is typically base-catalyzed. Ensure the pH of your reaction mixture is appropriate.

  • Interfering Substances: The presence of other nucleophiles in your sample can compete with your target analyte for the derivatizing agent.

  • Steric Hindrance: The target functional group on your analyte may be sterically hindered, requiring longer reaction times or elevated temperatures.

Q3: Can I use a mass spectrometer (MS) detector with derivatives of this compound?

A3: Yes, these derivatives are generally compatible with MS detection. The tert-butyl group can provide a characteristic fragmentation pattern (loss of 57 Da), which can be useful for identification.[23] Ensure your mobile phase is MS-compatible (i.e., uses volatile buffers like ammonium formate or formic acid instead of non-volatile buffers like phosphate).[13]

Q4: What is the primary degradation pathway for this compound in an aqueous mobile phase?

A4: The primary degradation pathway in an aqueous mobile phase is hydrolysis. The chlorine atom is displaced by a hydroxyl group, forming 4-tert-butylphenacyl alcohol. This can be further oxidized or undergo other reactions depending on the conditions.[7][24]

IV. Experimental Protocols & Visualizations

Protocol 1: Sample Preparation and Derivatization

This is a general protocol for the derivatization of a carboxylic acid with this compound. Optimization will be required for specific applications.

  • Sample Preparation: Dissolve a known amount of the carboxylic acid-containing sample in a suitable organic solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a solution of this compound in acetonitrile.

  • Catalyst Addition: Add a non-nucleophilic base, such as potassium carbonate or N,N-diisopropylethylamine (DIPEA), to the sample solution.[8]

  • Derivatization: Add the this compound solution to the sample mixture.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).

  • Quenching: Cool the reaction mixture and add a small amount of acid (e.g., acetic acid) to neutralize the excess base.

  • Dilution & Injection: Dilute the final solution with the mobile phase and inject it into the HPLC system.

Workflow Diagrams

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation Sample 1. Dissolve Sample (e.g., in ACN) Mix 4. Mix Sample, Reagent & Catalyst Sample->Mix Reagent 2. Prepare Derivatizing Agent (4-t-Bu-PC in ACN) Reagent->Mix Catalyst 3. Add Catalyst (e.g., K2CO3) Catalyst->Mix Heat 5. Heat Reaction (e.g., 60°C, 30 min) Mix->Heat Quench 6. Quench Reaction (e.g., Acetic Acid) Heat->Quench Dilute 7. Dilute with Mobile Phase Quench->Dilute Inject 8. Inject into HPLC Dilute->Inject

Caption: General workflow for pre-column derivatization.

HPLC_Troubleshooting_Logic cluster_peak_issues Peak-Related Issues cluster_solutions Potential Causes & Solutions Start HPLC Problem Observed PeakArea Decreasing Peak Area? Start->PeakArea PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Shifting Retention Time? Start->RetentionTime Degradation Analyte Degradation Check Sample Solvent Assess Mobile Phase pH Control Temperature PeakArea->Degradation Yes SecondaryInt Secondary Interactions Optimize Mobile Phase Adjust Sample Solvent Clean Column PeakShape->SecondaryInt Yes SystemIssues System Instability Check Mobile Phase Prep Verify Pump Performance Ensure Equilibration RetentionTime->SystemIssues Yes

Caption: Troubleshooting logic for common HPLC issues.

V. References

  • Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Derivatives. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • PHENACYL CHLORIDE CAS NO 532-27-4 Material Safety Data Sheet SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved from --INVALID-LINK--

  • Technical Support Center: Reactions Involving α-Haloketones. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1–13. --INVALID-LINK--

  • Photocatalyzed reduction of phenacyl bromides. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Safe handling and storage of chemicals. (n.d.). Sciencemadness Wiki. Retrieved from --INVALID-LINK--

  • Fukuzumi, S., & Tanaka, T. (1982). Photocatalytic reduction of phenacyl halides by 9,10-dihydro-10-methylacridine: control between the reductive and oxidative quenching pathways of tris(bipyridine)ruthenium complex utilizing an acid catalysis. The Journal of Physical Chemistry, 86(24), 4847–4851. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from --INVALID-LINK--

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - US. Retrieved from --INVALID-LINK--

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). Retrieved from --INVALID-LINK--

  • Storage and management of chemical reagents. (n.d.). Retrieved from --INVALID-LINK--

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • α-Halo ketone. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Quilliam, M. A., & Yaraskavitch, J. M. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography, 8(3), 449–461. --INVALID-LINK--

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Stability and Storage of Brominated Ketones. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Al-Zaydi, K. M. (2003). Synthetic Access to Aromatic α-Haloketones. Molecules, 8(10), 793–834. --INVALID-LINK--

  • Hydrolysis of Tert-Butyl Chloride and Solvent Effect. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. (n.d.). Retrieved from --INVALID-LINK--

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. IJPPR, 21(3), 273-298. Retrieved from --INVALID-LINK--

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • Degradation pathway of pralidoxime chloride in concentrated acidic solution. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction. (2012, February 15). YouTube. Retrieved from --INVALID-LINK--

  • Degradation pathways of captopril (1A) and indapamide (1B). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Enhanced Stability Stationary Phases for HPLC. (n.d.). LCGC International. Retrieved from --INVALID-LINK--

  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Retrieved from --INVALID-LINK--

  • Elucidation of fipronil photodegradation pathways. (n.d.). PubMed - NIH. Retrieved from --INVALID-LINK--

  • Stability Studies and Testing of Pharmaceuticals: An Overview. (n.d.). LCGC International. Retrieved from --INVALID-LINK--

  • Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography. (n.d.). Sigma-Aldrich - Merck Millipore. Retrieved from --INVALID-LINK--

  • A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (n.d.). Retrieved from --INVALID-LINK--

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Retrieved from --INVALID-LINK--

  • Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (n.d.). Chemass. Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing By-product Formation in 4-tert-Butylphenacyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-tert-Butylphenacyl chloride (also known as 2-chloro-1-(4-tert-butylphenyl)ethan-1-one). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following content, structured in a flexible question-and-answer format, provides in-depth technical insights and actionable protocols to minimize the formation of common by-products and enhance the purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing significant amounts of an isomeric by-product. What is it and how can I prevent its formation?

A1: The most common isomeric by-product is 3-tert-butylphenacyl chloride. Its formation is a classic issue in Friedel-Crafts acylation of substituted benzenes.[1] The tert-butyl group is an ortho-, para-director; however, under certain conditions, meta-acylation can occur.

Root Causes & Mechanistic Insight:

  • Steric Hindrance: The bulky tert-butyl group sterically hinders acylation at the ortho position, making the para position the most electronically and sterically favored. However, if the reaction conditions are too harsh, the kinetic barrier for meta-substitution can be overcome.

  • Catalyst Activity: Highly active Lewis acid catalysts, such as anhydrous aluminum chloride (AlCl₃), can promote isomerization of the product or starting material, leading to the formation of the meta isomer.[1]

  • Reaction Temperature: Higher reaction temperatures provide the necessary activation energy for the formation of the thermodynamically less favorable meta isomer.[1]

Troubleshooting Workflow for Isomer Formation

G cluster_main Main Reaction Pathway cluster_side By-product Formation tert-Butylbenzene tert-Butylbenzene This compound This compound tert-Butylbenzene->this compound + Chloroacetyl Chloride + AlCl₃ 3-tert-Butylphenacyl chloride 3-tert-Butylphenacyl chloride tert-Butylbenzene->3-tert-Butylphenacyl chloride Isomerization (High Temp/Active Catalyst) Benzene Benzene tert-Butylbenzene->Benzene Dealkylation (Harsh Conditions) Diacylated Product Diacylated Product This compound->Diacylated Product + Chloroacetyl Chloride (Excess Reagent/High Temp)

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Carboxylic Acids Using 4-tert-Butylphenacyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and biological research, the accurate quantification of carboxylic acids—a class of compounds including fatty acids, drug metabolites, and key biological intermediates—is paramount. However, these molecules often present a significant analytical challenge for High-Performance Liquid Chromatography (HPLC) with standard UV-Visible detection due to their lack of a strong, native chromophore.[1] This guide provides an in-depth exploration of pre-column derivatization using 4-tert-Butylphenacyl chloride, a robust strategy to overcome this limitation. We will detail a comprehensive validation protocol, grounded in authoritative guidelines, and compare this agent against viable alternatives to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Challenge: Making the Invisible, Visible

Carboxylic acids are notoriously difficult to detect at low concentrations using the most common HPLC detector, the UV-Vis spectrophotometer, because their carboxyl group offers minimal UV absorbance at wavelengths above 210 nm.[2][3] Analysis at such low wavelengths is often plagued by interference from solvents and other matrix components, leading to poor sensitivity and selectivity. To address this, pre-column derivatization chemically attaches a UV-absorbing or fluorescent tag to the analyte before it enters the HPLC system.[4] This not only dramatically enhances detector response but also improves the chromatographic properties of the analyte.

The Solution: Derivatization with this compound

This compound is an alkylating agent that reacts with the carboxylate anion of a carboxylic acid to form a phenacyl ester derivative. This derivative incorporates a strong chromophore, making it easily detectable at higher, more selective UV wavelengths (typically around 254 nm).[1] The reaction is a classic bimolecular nucleophilic substitution (SN2) mechanism, often catalyzed by a non-nucleophilic base like diisopropylethylamine, which facilitates the formation of the carboxylate anion.

The choice of this compound is strategic. The tert-butyl group provides steric hindrance that can improve the stability of the resulting ester and influence its chromatographic retention, often leading to better separation from interfering peaks.

Chemical Derivatization Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid (R-COOH) in Sample Base Add Non-Nucleophilic Base (e.g., Diisopropylethylamine) Sample->Base Step 1 Anion Formation of Carboxylate Anion (R-COO⁻) Base->Anion Step 2 Reagent Add Derivatizing Reagent (this compound) Anion->Reagent Incubate Incubate (e.g., 60°C for 30 min) Reagent->Incubate Step 3 Derivative Formation of UV-Active Ester (R-COO-CH₂-CO-Ph-tBu) Incubate->Derivative Step 4 Inject Inject into HPLC-UV System Derivative->Inject Plan Validation Plan & Protocol Spec Specificity & Selectivity Plan->Spec Plan->Spec Is the signal from the analyte? Lin Linearity & Range Plan->Lin Plan->Lin Is the response proportional to concentration? Acc Accuracy Plan->Acc Plan->Acc How close is the result to the true value? Prec Precision (Repeatability & Intermediate) Plan->Prec Plan->Prec How close are repeated measurements? LODQ LOD & LOQ Plan->LODQ Plan->LODQ What are the lowest detectable & quantifiable levels? Rob Robustness Plan->Rob Plan->Rob Is the method resilient to small changes? SST System Suitability Spec->SST Lin->SST Acc->SST Prec->SST LODQ->SST Rob->SST Report Final Validation Report SST->Report SST->Report Is the system performing correctly?

References

A Comparative Guide to Accuracy and Precision in Carboxylic Acid Derivatization for HPLC Analysis: A Focus on 4-tert-Butylphenacyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of carboxylic acids is a frequent necessity. These compounds, ranging from fatty acids implicated in metabolic pathways to acidic drug molecules, often lack the chromophores required for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors. Pre-column derivatization is a widely adopted strategy to overcome this limitation by introducing a UV-active or fluorescent tag to the analyte, thereby enhancing its detectability and improving chromatographic performance.

This guide provides an in-depth technical comparison of derivatization methods for carboxylic acids, with a specific focus on the performance of 4-tert-Butylphenacyl chloride and its analogs. As a Senior Application Scientist, this document is structured to not only present protocols but to explain the underlying chemical principles and provide a critical evaluation of accuracy and precision based on available experimental data.

The Rationale for Derivatization of Carboxylic Acids

Direct analysis of many carboxylic acids by reversed-phase HPLC is hampered by several factors:

  • Poor Retention: Short-chain carboxylic acids are often too polar to be sufficiently retained on common C18 columns, leading to co-elution with the solvent front.

  • Low UV Absorbance: Most simple carboxylic acids do not possess a chromophore that absorbs strongly in the UV-Vis spectrum, resulting in poor sensitivity.

  • Peak Tailing: The acidic nature of the carboxyl group can lead to interactions with residual silanols on the silica-based stationary phase, causing asymmetric peak shapes.

Derivatization addresses these challenges by converting the polar, non-UV-active carboxylic acid into a less polar ester with a strong chromophore. Phenacyl halides, such as this compound, are excellent reagents for this purpose.

Mechanism of Derivatization with Phenacyl Halides

The derivatization of a carboxylic acid with a phenacyl halide, like this compound or its commonly used analog p-bromophenacyl bromide, proceeds via a nucleophilic substitution reaction (specifically, an SN2 reaction).

The reaction is typically carried out in an aprotic solvent such as acetonitrile. A weak base, often a tertiary amine like triethylamine or N,N-diisopropylethylamine, is used to deprotonate the carboxylic acid, forming a carboxylate anion. This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the phenacyl halide and displacing the halide ion to form the corresponding phenacyl ester. The presence of a phase-transfer catalyst, such as a crown ether, can enhance the reaction rate by improving the solubility and reactivity of the carboxylate salt in the organic solvent.[1]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., Et3N) Protonated_Base Base-H⁺ Phenacyl_Halide 4-tert-Butylphenacyl-Cl Carboxylate->Phenacyl_Halide SN2 Attack Ester 4-tert-Butylphenacyl Ester Phenacyl_Halide->Ester Esterification

Caption: Derivatization of a carboxylic acid with this compound.

Performance Comparison of Derivatization Agents

The choice of derivatization reagent is critical and can significantly impact the accuracy, precision, and sensitivity of the analytical method. While direct comparative studies for this compound are limited, we can infer its performance based on data from structurally similar phenacyl halides and other common derivatizing agents.

A study on the GC-MS analysis of carboxylic acids using 4-t-butylbenzyl bromide, a reagent with a similar bulky hydrophobic group, provides valuable insights into the potential performance of 4-tert-butylphenacyl derivatives.[2] The tert-butyl group can enhance the hydrophobicity of the derivative, potentially improving its retention and separation on reversed-phase columns.

Below is a table summarizing the performance characteristics of HPLC methods using various derivatization reagents for carboxylic acid analysis. The data for 4-tert-Butylphenacyl derivatives are inferred from the performance of 4-t-butylbenzyl bromide in a GC-MS method, assuming similar derivatization efficiency and chromatographic behavior of the resulting ester.

Derivatization ReagentAnalyte(s)Linearity (R²)Precision (%RSD)Recovery (%)LOD/LOQReference(s)
4-t-Butylbenzyl bromide (GC-MS proxy)Various Carboxylic Acids0.989 - 0.9992.7 - 9.386.8 - 101LOD: 0.51 - 18 µg/L; LOQ: 1.7 - 61 µg/L[2][3]
p-Bromophenacyl bromide Perfluorocarboxylic Acids>0.995.2 - 9.886 - 92% (conversion yield)< 5 ng/mL[4]
p-Bromophenacyl bromide Fatty AcidsNot specifiedNot specified>95% (derivatization)~2 pmol (detection limit)[3][5]
2,4'-Dibromoacetophenone Fatty AcidsNot specifiedNot specifiedNot specifiedNot specified[6]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Fatty Acids>0.99< 0.27Not specifiedLOD: 0.01 - 0.05 µg/mL[7]
Benzoyl Chloride NeurochemicalsNot specifiedNot specifiedNot specifiedNot specified[8][9]

Experimental Protocols

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The following detailed methodologies for derivatization with phenacyl halides are based on established procedures.

Protocol 1: Derivatization of Carboxylic Acids with 4-t-Butylbenzyl Bromide (Adaptable for this compound)

This protocol is adapted from a validated GC-MS method and can serve as a starting point for developing an HPLC method with this compound.[2][3]

Materials:

  • Carboxylic acid sample/standard

  • 4-t-Butylbenzyl bromide (or this compound) solution (10 mg/mL in acetone)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Microwave reactor (optional, for accelerated reaction)

  • HPLC-grade water

  • Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve a known amount of the carboxylic acid sample or standard in a suitable solvent. For aqueous samples, adjust the pH to approximately 7 with a phosphate buffer.

  • Reaction Mixture: In a reaction vial, combine:

    • 1 mL of the sample/standard solution

    • 30 mg of K₂CO₃

    • 1 mg of TBAB

    • 1 mL of dichloromethane

    • 10 µL of the 4-t-butylbenzyl bromide solution

  • Derivatization Reaction:

    • Microwave-assisted: Heat the mixture in a microwave reactor at 150°C for 5 minutes.[2]

    • Conventional Heating: Heat the mixture at 80°C for 30-60 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, separate the organic layer (dichloromethane). If necessary, wash the organic layer with HPLC-grade water to remove excess salts.

  • Preparation for HPLC: Evaporate the dichloromethane under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture).

  • Analysis: Inject an appropriate volume of the reconstituted sample into the HPLC system.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Work-up & Analysis Sample Carboxylic Acid Sample Buffer pH Adjustment (if needed) Sample->Buffer Reagents Add Derivatization Reagent, Base, and Catalyst Buffer->Reagents Heating Microwave or Conventional Heating Reagents->Heating Extraction Extract with Organic Solvent Heating->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC Inject into HPLC Reconstitution->HPLC

References

The Analyst's Compass: Navigating Carboxylic Acid Derivatization for Enhanced Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of carboxylic acids is a frequent and often challenging task. These ubiquitous organic compounds, ranging from simple fatty acids to complex drug molecules, often lack the intrinsic physicochemical properties required for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Derivatization, the process of chemically modifying a compound to enhance its detectability, is a cornerstone strategy to overcome these limitations. This guide provides a comprehensive comparison of 4-tert-Butylphenacyl chloride (TBPC) with other prominent derivatizing agents, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their specific analytical needs.

The "Why" of Derivatization: Unmasking Carboxylic Acids

Carboxylic acids often exhibit low volatility and poor ionization efficiency, making their direct analysis by gas chromatography (GC) or mass spectrometry (MS) problematic. Furthermore, many lack a strong chromophore or fluorophore, leading to poor sensitivity in UV-Vis or fluorescence detectors, the workhorses of HPLC. Derivatization addresses these challenges by converting the carboxylic acid group into a derivative with more favorable analytical characteristics.[1][2]

The ideal derivatizing agent should exhibit several key attributes:

  • High Reactivity: The reaction should be rapid, quantitative, and occur under mild conditions to prevent analyte degradation.

  • Stable Derivatives: The resulting product must be stable throughout the sample preparation and analytical process.

  • Enhanced Detection: The derivatizing moiety should introduce a feature that significantly improves the signal in the chosen detection method (e.g., a strong chromophore for UV detection, a fluorophore for fluorescence detection, or a readily ionizable group for MS).

  • Minimal Byproducts: The reaction should be clean, producing minimal interfering byproducts.

Spotlight on this compound (TBPC)

This compound, a member of the phenacyl halide family, is a widely used derivatizing agent for carboxylic acids, particularly for enhancing their UV absorbance for HPLC analysis. Other similar phenacyl halides, such as phenacyl bromide and 4-bromophenacyl bromide, are also commonly employed for this purpose.[3][4]

Reaction Mechanism: The derivatization reaction with TBPC proceeds via a nucleophilic substitution mechanism. The carboxylate anion, typically generated by adding a base catalyst such as a tertiary amine or a crown ether, attacks the electrophilic carbon of the phenacyl chloride, displacing the chloride ion to form a stable ester.[3][5]

G cluster_0 Derivatization Workflow with this compound Analyte Carboxylic Acid (R-COOH) Reaction Nucleophilic Substitution Analyte->Reaction Catalyst Base Catalyst (e.g., Crown Ether, Tertiary Amine) Catalyst->Reaction TBPC This compound TBPC->Reaction Derivative 4-tert-Butylphenacyl Ester (UV-Active) Reaction->Derivative Analysis HPLC-UV Analysis Derivative->Analysis

Figure 1: General workflow for the derivatization of carboxylic acids using this compound.

Advantages of TBPC and other Phenacyl Halides:

  • Strong Chromophore: The resulting phenacyl esters exhibit strong UV absorbance, typically around 242-254 nm, enabling sensitive detection.[6]

  • Stable Derivatives: The ester linkage formed is generally stable under typical reversed-phase HPLC conditions.[7]

  • Versatility: These agents can be used for a wide range of mono-, di-, and tricarboxylic acids.[8]

Considerations:

  • Reaction Conditions: The reaction often requires heating and the presence of a catalyst, which may need optimization for different analytes.

  • Potential for Byproducts: Excess reagent and catalyst may need to be removed prior to analysis to avoid interference.

A Comparative Analysis: TBPC vs. The Field

The selection of a derivatizing agent is a critical decision in method development. Below is a comparison of TBPC with other commonly used reagents for carboxylic acid analysis.

Derivatizing AgentDetection MethodKey AdvantagesKey Disadvantages
This compound (TBPC) & other Phenacyl Halides HPLC-UVGood UV absorbance, stable derivatives, versatile.[3][6]Often requires heating and a catalyst, potential for byproducts.
9-Anthryldiazomethane (ADAM) HPLC-FluorescenceHighly fluorescent derivatives for excellent sensitivity, reacts at room temperature without a catalyst.[9][10]Reagent is light-sensitive and can be unstable, may form byproducts.[9]
Coumarin Analogues (e.g., 3-Bromoacetylcoumarin) HPLC-FluorescenceProduce highly fluorescent derivatives, offering good sensitivity.[11]Can be less selective and may react with other nucleophiles.
4-Bromo-N-methylbenzylamine (4-BNMA) with EDC LC-MS/MSFacilitates positive electrospray ionization for high sensitivity and specificity in mass spectrometry.[12][13][14]Two-step reaction with a coupling agent (EDC) adds complexity.
2-Picolylamine with EDC/DMAP LC-MS/MSSignificantly increases detection response in positive ion mode ESI-MS/MS, with low femtomole detection limits reported.[15]Multi-component reagent system can be more complex to optimize.

Table 1: Comparison of common derivatizing agents for carboxylic acids.

Performance Data Snapshot

The following table summarizes reported performance data for different derivatizing agents, providing a glimpse into their potential analytical capabilities. It is important to note that these values are highly dependent on the specific analyte, matrix, and instrumentation used.

Derivatizing AgentAnalyte(s)Linearity (r²)Limit of Detection (LOD)Recovery (%)Source
Phenacyl Bromide Various Fatty Acids-20-50 times more sensitive than GC-[6]
9-Anthryldiazomethane (ADAM) Various Carboxylic Acids>0.99Picomole levels-[9]
3-Bromoacetylcoumarin Perfluorinated Carboxylic Acids>0.9912.5 pg on-column>90%[11]
4-Bromo-N-methylbenzylamine (4-BNMA) TCA Cycle Intermediates>0.990.2 - 44 µg/L-[13][14]
2-Picolylamine Bile Acids, HVA>0.991.5 - 5.6 fmol on-column-[15]

Table 2: Reported performance data for selected derivatizing agents.

Experimental Deep Dive: Protocols for Success

To provide a practical context, detailed protocols for derivatization using a phenacyl halide and a fluorescent alternative, 9-Anthryldiazomethane (ADAM), are presented below.

Protocol 1: Derivatization of a Carboxylic Acid with a Phenacyl Halide (e.g., Phenacyl Bromide) for HPLC-UV Analysis

This protocol is adapted from methodologies used for the analysis of fatty acids.[3][4]

Materials:

  • Carboxylic acid standard/sample

  • Phenacyl bromide solution (e.g., 5 mg/mL in acetonitrile)

  • 18-Crown-6 ether solution (e.g., 1 mg/mL in acetonitrile)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Accurately prepare a solution of the carboxylic acid standard or sample in acetonitrile.

  • Reaction Setup: In a 2 mL reaction vial, combine 100 µL of the carboxylic acid solution, 200 µL of the phenacyl bromide solution, and 100 µL of the 18-Crown-6 solution.

  • Catalyst Addition: Add a small amount (approximately 10 mg) of anhydrous potassium carbonate to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 80°C for 30 minutes.

  • Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Filter the reaction mixture through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume into the HPLC system with UV detection at approximately 242 nm.

G cluster_1 Protocol: Phenacyl Halide Derivatization A 1. Prepare Carboxylic Acid Solution B 2. Mix with Phenacyl Bromide & 18-Crown-6 A->B C 3. Add K2CO3 B->C D 4. Heat at 80°C for 30 min C->D E 5. Cool to Room Temperature D->E F 6. Filter the Solution E->F G 7. Analyze by HPLC-UV F->G G cluster_2 Protocol: ADAM Derivatization A 1. Prepare Carboxylic Acid Solution B 2. Add ADAM Solution (in dark) A->B C 3. React at Room Temp for ≥ 60 min B->C D 4. Filter the Solution C->D E 5. Analyze by HPLC-Fluorescence D->E G cluster_3 Decision Matrix for Derivatizing Agent Selection Start Analytical Goal Sensitivity Sensitivity Requirement Start->Sensitivity Detector Available Detector Sensitivity->Detector High Sensitivity->Detector Moderate Choice1 Consider Fluorescent Agents (e.g., ADAM, Coumarins) Detector->Choice1 Fluorescence Choice2 UV-Active Agents are Suitable (e.g., TBPC, Phenacyl Halides) Detector->Choice2 UV-Vis Choice3 Consider MS-Friendly Agents (e.g., 4-BNMA, 2-Picolylamine) Detector->Choice3 Mass Spectrometry

References

A Comparative Guide to the Linearity and Detection Range of 4-tert-Butylphenacyl Chloride Derivatives for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of carboxylic acids, fatty acids, and phenols is a frequent analytical challenge. Many of these molecules lack strong chromophores, making their detection by High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV) difficult. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a UV-absorbing or fluorescent tag to the analyte. Among the various derivatizing agents, 4-tert-Butylphenacyl chloride has emerged as a valuable tool.

This in-depth technical guide provides a comprehensive overview of the performance of this compound as a derivatizing agent, with a focus on the linearity and detection range of the resulting derivatives. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis with alternative derivatization reagents to empower you to make informed decisions for your analytical workflows.

The Rationale for Derivatization with this compound

The primary motivation for derivatizing carboxylic acids and phenols is to enhance their detectability.[1][2] this compound is an alkylating agent that reacts with the carboxylate or phenolate anions to form a stable ester derivative. This reaction introduces the 4-tert-butylphenacyl moiety, which possesses a strong chromophore, significantly increasing the molar absorptivity of the analyte at a specific UV wavelength. This enhancement in UV absorbance directly translates to improved sensitivity and lower limits of detection (LOD) and quantitation (LOQ) in HPLC-UV analysis.

The tert-butyl group on the phenacyl moiety also contributes to improved chromatographic behavior. It increases the hydrophobicity of the derivative, leading to better retention and separation on reversed-phase HPLC columns.

Performance Characteristics: Linearity and Range of Detection

While specific validation data for this compound is not extensively documented in publicly available literature, we can infer its performance based on closely related derivatizing agents, such as p-bromophenacyl bromide. The structural similarities suggest that their performance characteristics will be comparable.

A study on the determination of the thiol-containing drug tiopronin, after derivatization with p-bromophenacyl bromide, demonstrated excellent linearity and sensitivity.[3] The method was linear over a concentration range of 0.04 to 4 µg/mL, with a regression coefficient of 0.9991. The limit of quantitation (LOQ) was established at 40 ng/mL.[3] It is reasonable to expect that derivatization with this compound would yield a similar performance, with a broad linear range and low limits of detection suitable for the analysis of trace amounts of carboxylic acids and phenols.

The following table summarizes the expected performance of this compound derivatives in comparison to other common derivatizing agents.

Derivatizing AgentAnalyte ClassTypical Linear RangeTypical LOQDetection MethodReference
This compound (projected) Carboxylic Acids, Phenols0.05 - 5 µg/mL20 - 50 ng/mLHPLC-UVInferred from[3]
p-Bromophenacyl bromideThiols0.04 - 4 µg/mL40 ng/mLHPLC-UV[3]
Dansyl ChlorideBiogenic Amines1.86 - 5.95% RSDNot SpecifiedHPLC-UV/Fluorescence[4]
Benzoyl ChlorideBiogenic AminesWider than FMOC-Cl & Dabsyl-ClNot SpecifiedHPLC-UV[4]
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)Biogenic AminesNarrower than Dansyl-ClNot SpecifiedHPLC-UV/Fluorescence[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the derivatization of carboxylic acids with this compound and subsequent HPLC-UV analysis.

Protocol 1: Derivatization of Carboxylic Acids

This protocol is adapted from established procedures for phenacyl bromide derivatization.[3]

Materials:

  • This compound solution (1 mg/mL in acetone)

  • Carboxylic acid standard or sample extract

  • Triethylamine (TEA) solution (5% in acetone)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 100 µL of the carboxylic acid standard or sample solution.

  • Addition of Base: Add 20 µL of the triethylamine solution to the tube. The base is crucial to deprotonate the carboxylic acid, forming the carboxylate anion which is the reactive species.

  • Derivatization Reaction: Add 100 µL of the this compound solution. Vortex the mixture for 30 seconds.

  • Incubation: Incubate the mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature accelerates the reaction rate.

  • Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV-Visible detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient:

    • 0-5 min: 50% A

    • 5-15 min: 50% to 80% A

    • 15-20 min: 80% A

    • 20.1-25 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 254 nm (The optimal wavelength should be determined by acquiring the UV spectrum of the derivatized standard).

Visualization of the Workflow

The following diagrams illustrate the derivatization reaction and the analytical workflow.

DerivatizationReaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Step Nucleophilic Substitution Carboxylic_Acid->Reaction_Step Derivatizing_Agent This compound Derivatizing_Agent->Reaction_Step Base_Catalyst Base (e.g., TEA) Base_Catalyst->Reaction_Step Derivative 4-tert-Butylphenacyl Ester (UV-Active) Reaction_Step->Derivative Byproduct Triethylammonium chloride Reaction_Step->Byproduct

Caption: Derivatization of a carboxylic acid with this compound.

AnalyticalWorkflow Start Sample containing Carboxylic Acids Derivatization Derivatization with This compound Start->Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation UV_Detection UV Detection (~254 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis End Results: Concentration of Analytes Data_Analysis->End

Caption: Analytical workflow for the quantification of carboxylic acids.

Comparative Analysis with Alternative Derivatizing Agents

The choice of a derivatizing agent depends on several factors, including the nature of the analyte, the desired sensitivity, and the available instrumentation. While this compound is an excellent choice for HPLC-UV analysis, other reagents may be more suitable for different applications.

  • Phenacyl Bromides (e.g., p-Bromophenacyl bromide): These reagents are very similar to their chloride counterparts in terms of reactivity and the properties of the resulting derivatives. They are also widely used for HPLC-UV analysis.

  • Fluorescent Labeling Reagents (e.g., Dansyl Chloride, FMOC-Cl): For applications requiring even higher sensitivity, fluorescent derivatizing agents are the preferred choice. These reagents introduce a highly fluorescent tag, allowing for detection at the picomole or even femtomole level using a fluorescence detector. However, the derivatization procedures can sometimes be more complex, and the stability of the derivatives may be a concern.[4]

  • Reagents for Mass Spectrometry (e.g., 4-bromo-N-methylbenzylamine, 4-APEBA): When using LC-MS, derivatization can be employed to improve ionization efficiency and introduce specific fragmentation patterns for enhanced selectivity and sensitivity. These reagents are designed to impart a permanent charge or a readily ionizable group to the analyte.

Conclusion

Derivatization with this compound is a robust and reliable method for the quantitative analysis of carboxylic acids and phenols by HPLC-UV. The introduction of the 4-tert-butylphenacyl moiety significantly enhances the UV absorbance of the analytes, leading to improved sensitivity and lower detection limits. The resulting derivatives exhibit good chromatographic properties, allowing for efficient separation on reversed-phase columns. While direct validation data is limited, performance is expected to be comparable to that of other phenacyl halides, offering a wide linear range and low ng/mL quantitation limits. When selecting a derivatization strategy, it is essential to consider the specific requirements of the analysis and to compare the performance of this compound with that of alternative reagents to choose the most appropriate method for your application.

References

A Guide to the Inter-Laboratory Comparison of 4-tert-Butylphenacyl Chloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 4-tert-Butylphenacyl chloride. In the absence of standardized public data for this specific analyte, this document outlines a robust, scientifically-grounded protocol based on established analytical principles for similar compounds and adherence to international standards for method validation and comparison. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

The accurate quantification of this compound, a key chemical intermediate, is critical for ensuring the quality and consistency of downstream products. An inter-laboratory comparison is the gold standard for assessing the reproducibility and reliability of an analytical method across different laboratories, instruments, and operators. This guide proposes a study design, detailed experimental protocols for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and a framework for data analysis and interpretation.

The Rationale for an Inter-Laboratory Comparison

The objective of validating an analytical method is to demonstrate its fitness for a particular purpose.[1] An ILC extends this validation by evaluating the method's performance in the hands of multiple analysts in different locations, thereby providing a true measure of its reproducibility.[2] According to ASTM E691, a standard practice for conducting such studies, key metrics like repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) are determined.[2][3][4][5][6] This process is essential for establishing a standardized analytical method that can be confidently transferred and implemented across various sites.

This guide proposes a study design that provides participating laboratories with a common set of samples and protocols to generate comparable data. The results will not only validate the analytical methods but also provide each laboratory with a valuable assessment of their performance against a consensus value.

Proposed Analytical Methodologies

Based on the chemical structure of this compound (an aromatic ketone with a chlorine atom), two principal analytical techniques are proposed: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry detection (GC-MS). Both techniques are well-suited for the analysis of organic compounds of this nature and are commonly used for purity and impurity profiling.

RP-HPLC is a robust and widely used technique for the quantification of moderately polar to non-polar organic molecules. The presence of a chromophore in the this compound structure makes it amenable to UV detection.

GC-MS provides an orthogonal analytical approach, offering excellent separation efficiency and definitive identification based on mass spectra. This method is particularly useful for identifying potential volatile impurities and confirming the identity of the main analyte.

Inter-Laboratory Comparison Study Design

The proposed ILC will be designed in accordance with the principles outlined in ASTM E691.[3][4][5] The study will involve a central organizing laboratory responsible for sample preparation and distribution, and a cohort of participating laboratories.

ILC_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Compilation & Analysis Prep Preparation of Homogenous this compound Samples Char Characterization & Stability Testing of Samples Prep->Char Dist Distribution of Blinded Samples & Reference Standard to Participants Char->Dist LabA Lab 1: HPLC & GC-MS Analysis Dist->LabA LabB Lab 2: HPLC & GC-MS Analysis Dist->LabB LabN Lab N: HPLC & GC-MS Analysis Dist->LabN Collect Collection of Raw Data & Chromatograms from all Labs LabA->Collect LabB->Collect LabN->Collect Stats Statistical Analysis (ASTM E691) Repeatability & Reproducibility Collect->Stats Report Generation of Final Report & Performance Evaluation Stats->Report

Caption: Workflow for the proposed inter-laboratory comparison study.

Experimental Protocols

The following protocols are provided as a starting point for the analysis. Participating laboratories should adhere to these conditions as closely as possible to ensure data comparability.

Objective: To determine the purity of this compound by percentage area.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • This compound reference standard (purity ≥99%)

  • Samples of this compound for analysis

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and separation for moderately non-polar compounds like the analyte.
Mobile Phase A WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Gradient 60% B to 95% B over 15 min, hold for 5 min, re-equilibrateA gradient elution is proposed to ensure elution of the main peak with good symmetry and to separate it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Detection UV at 254 nmThe aromatic ketone structure is expected to have strong absorbance at this wavelength, providing good sensitivity.
Run Time 25 minutesSufficient time to elute the analyte and any late-eluting impurities, followed by column re-equilibration.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in acetonitrile.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with acetonitrile.

  • Prepare samples for analysis by accurately weighing approximately 10 mg of the test material and dissolving it in 100 mL of acetonitrile to achieve a final concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Step-by-step workflow for the HPLC analysis of this compound.

Objective: To confirm the identity of this compound and identify potential volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

Materials:

  • Helium (carrier gas, 99.999% purity)

  • Methylene chloride or Ethyl acetate (GC grade)

  • This compound reference standard

  • Samples of this compound for analysis

Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is suitable for a wide range of semi-volatile organic compounds and provides good peak shapes.
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks for the major component.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program is necessary to separate volatile impurities from the main analyte and elute the analyte in a reasonable time.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra for library matching.
Mass Range m/z 40-450A wide enough range to capture the molecular ion and characteristic fragments of the analyte and potential impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in methylene chloride.

  • Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with methylene chloride.

  • Prepare samples for analysis by dissolving approximately 10 mg of the test material in 100 mL of methylene chloride to achieve a final concentration of 0.1 mg/mL.

Data Analysis and Reporting

Participating laboratories will be required to submit their full raw data, including chromatograms and integration results. The organizing laboratory will perform a statistical analysis according to ASTM E691 to determine the repeatability standard deviation (sr), the reproducibility standard deviation (sR), and the corresponding limits (r and R).

Expected Performance Characteristics (Hypothetical Data):

The following table presents hypothetical but expected performance characteristics for the proposed methods, based on typical validation results for similar analytical procedures.[7][8]

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Repeatability (RSD) ≤ 1.0%≤ 1.5%
LOD ~0.01 µg/mL~0.05 µg/mL
LOQ ~0.03 µg/mL~0.15 µg/mL
Conclusion

This guide provides a comprehensive framework for establishing a validated, reproducible analytical method for this compound through an inter-laboratory comparison. By adhering to the proposed protocols and the principles of ASTM E691, participating laboratories can contribute to the development of a high-quality, standardized method. This will, in turn, enhance confidence in the quality and consistency of this important chemical intermediate across the industry. The successful execution of this study will provide a benchmark for future analytical work on this compound and related substances.

References

Limit of detection (LOD) and quantification (LOQ) for derivatized compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Derivatized Compounds

For researchers, scientists, and drug development professionals, the accurate measurement of trace-level analytes is a cornerstone of reliable data. The concepts of Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental to defining the capabilities and limitations of an analytical method. This guide provides an in-depth exploration of LOD and LOQ, with a specific focus on the nuanced challenges and profound advantages presented when analyzing derivatized compounds. We will move beyond mere definitions to explain the causality behind experimental choices, providing a framework for developing robust, self-validating analytical methods.

The Foundational Role of Derivatization in Enhancing Sensitivity

Many analytes, due to their inherent physicochemical properties, are challenging to detect at the low concentrations required for pharmaceutical, environmental, or clinical research. They may lack a chromophore for UV-Vis detection, exhibit poor ionization efficiency for mass spectrometry (MS), or have unfavorable chromatographic characteristics like high polarity or low volatility, leading to poor peak shape and sensitivity.

Chemical derivatization is a strategic sample preparation technique that converts an analyte into a product (a derivative) with properties more amenable to a given analytical method.[1][2] The primary goal is often to significantly enhance the instrumental response, thereby lowering the concentrations at which the analyte can be reliably detected and quantified.[1]

Causality Behind Sensitivity Enhancement:

  • Improved Chromatography: For Gas Chromatography (GC), derivatization can increase the volatility and thermal stability of polar compounds, resulting in sharper, more symmetrical peaks. This concentrates the analyte into a narrower band, increasing the signal-to-noise ratio (S/N).[3]

  • Enhanced Detector Response: A derivatizing agent can introduce a specific functional group that is highly responsive to a particular detector. For example, introducing a fluorophore can increase sensitivity by orders of magnitude in fluorescence detection.[4]

  • Increased Ionization Efficiency: In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce a readily ionizable group, dramatically improving the efficiency of ion formation in the MS source and leading to a much stronger signal.[5]

While incredibly powerful, derivatization introduces additional steps to the workflow, which necessitates a thorough understanding and validation to ensure the reaction is consistent, efficient, and does not introduce interferences.

Regulatory and Scientific Framework: Adhering to Authoritative Standards

To ensure data integrity and regulatory acceptance, the determination of LOD and LOQ must follow established guidelines. The International Council for Harmonisation (ICH) provides the benchmark for analytical procedure validation.

The ICH Q2(R1) "Validation of Analytical Procedures" guideline is the primary authoritative source.[6][7][8] It defines LOD and LOQ as follows:

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It signifies that the analyte is present.[9]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) align with these principles in their own guidance documents, such as the "Bioanalytical Method Validation Guidance for Industry."[11][12] These guidelines underscore that any claims of detection or quantification limits must be supported by robust experimental data.

Methodologies for LOD and LOQ Determination

ICH Q2(R1) outlines several approaches for determining LOD and LOQ. For instrument-based methods common in the analysis of derivatized compounds, two methods are predominant:

Based on Signal-to-Noise Ratio (S/N)

This approach is based on the ratio of the analyte signal to the magnitude of the analytical background noise.

  • LOD: Is typically established at a signal-to-noise ratio of 3:1 .[9][13][14]

  • LOQ: Is typically established at a signal-to-noise ratio of 10:1 .[9][13][14]

Experimental Causality: This method directly compares the magnitude of the response caused by the analyte to the inherent variability of the instrument and system at baseline. A 3:1 ratio provides reasonable statistical confidence that the signal is distinguishable from noise, while a 10:1 ratio is considered sufficient to ensure that minor fluctuations in noise do not significantly impact the accuracy and precision of the quantitative result.

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

Considered more statistically rigorous, this method uses the performance characteristics of the calibration curve at low concentrations. The formulas are:

  • LOD = 3.3 x (σ / S) [15][16][17]

  • LOQ = 10 x (σ / S) [15][16][17]

Where:

  • S is the slope of the calibration curve.

  • σ is the standard deviation of the response . This can be determined in a few ways, most commonly from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.[17]

Experimental Causality: This approach mathematically defines the detection limit based on the method's sensitivity (the slope, S) and its inherent precision at the zero-analyte level (the standard deviation of the blank or intercept, σ). It provides a calculated value that is less subjective than visual noise estimation.

Experimental Protocol: A Self-Validating Workflow for Derivatized Amino Acids

This protocol provides a step-by-step methodology for determining the LOD and LOQ for amino acids using pre-column derivatization with phenylisothiocyanate (PITC) followed by HPLC-UV analysis. The final step of verifying the calculated limits is crucial for creating a self-validating system.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_calc Calculation & Verification prep_standards 1. Prepare Low-Level Calibration Standards & Blank Samples prep_reagents 2. Prepare Derivatization Reagents (PITC, etc.) deriv 3. Derivatize Standards and Blanks under Controlled Conditions prep_reagents->deriv hplc 4. HPLC-UV Analysis (n >= 6 replicates for each blank) deriv->hplc cal_curve 5. Construct Calibration Curve & Perform Linear Regression hplc->cal_curve calc_lod_loq 6. Calculate LOD & LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) cal_curve->calc_lod_loq verify 7. Spike & Analyze Samples at Calculated LOD/LOQ to Confirm Performance calc_lod_loq->verify

Caption: Workflow for LOD & LOQ Determination of Derivatized Compounds.

Step 1: Preparation of Standards and Blanks

  • Prepare a stock solution of the amino acid standard mixture.

  • Perform serial dilutions to create a set of at least 6 low-concentration calibration standards bracketing the expected LOQ.

  • Prepare at least 6 independent blank samples. A true blank consists of the sample matrix and all derivatization reagents, but with no analyte. This is critical for accurately assessing the background.

Step 2: Derivatization Protocol

  • To each standard and blank vial, add the coupling reagent (e.g., a solution of PITC in an organic solvent).

  • Causality: The reaction is typically performed in a slightly alkaline environment (e.g., using triethylamine) to deprotonate the amino group, making it a more effective nucleophile to attack the PITC molecule.

  • Vortex and allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific time (e.g., 20 minutes).

  • Causality: Consistent reaction time and temperature are essential for ensuring reproducible derivatization efficiency.

  • Add a reagent to remove excess PITC (e.g., by evaporation under vacuum). This prevents the excess reagent from interfering with the chromatography.

  • Reconstitute the dried derivative in a mobile-phase-compatible solvent.

Step 3: HPLC-UV Analysis

  • Set up the HPLC system with a suitable C18 column and a UV detector set to the absorbance maximum of the PITC-derivatives (approx. 254 nm).

  • Analyze the full set of derivatized blanks and calibration standards.

Step 4: Calculation (Calibration Curve Method)

  • For each calibration standard, plot the peak area (Response) versus the known concentration.

  • Perform a linear regression on the data to obtain the slope (S) and the standard deviation of the y-intercept (σ).

  • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

Step 5: The Self-Validating Verification

  • Prepare new samples by spiking the blank matrix at the calculated LOD and LOQ concentrations.

  • Analyze these samples. The results must confirm:

    • At the LOD concentration, the analyte peak is clearly distinguishable from noise (S/N > 3).

    • At the LOQ concentration, the method provides acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., <20% RSD).[14]

  • Trustworthiness: If this confirmation step fails, the calculated limits are not experimentally valid, and the method or the concentration range for the calibration curve must be re-evaluated. This step validates the entire system.

Comparative Performance Data: The Impact of Derivatization

The true value of derivatization is demonstrated by direct experimental comparison. The following tables summarize data from published studies, illustrating the significant improvements in detection and quantification limits.

Table 1: Comparison of LOD/LOQ With and Without Derivatization
AnalyteMethodDerivatization AgentLOD/LOQ (Analyte)LOD/LOQ (Derivative)Improvement FactorReference
Estrone (E1)LC-MS/MSNone vs. FMP-TSLOQ: 15 pg/mLLOQ: 1 pg/mL15x [5]
Estradiol (E2)LC-MS/MSNone vs. FMP-TSLOQ: 20 pg/mLLOQ: 0.5 pg/mL40x [5]
AlanineLC-MSNone vs. UreaLOD: 130.78 nMLOD: 58.60 nM~2.2x [18]
PhenylalanineLC-MSNone vs. UreaLOD: 19.96 nMLOD: 11.64 nM~1.7x [18]

FMP-TS: 2-fluoro-1-methylpyridinium-p-toluenesulfonate

As the data shows, derivatization can lead to dramatic improvements in quantification limits. The FMP-TS reagent, by adding a permanently charged group, significantly enhances the ionization of estrogens for MS analysis.[5]

Table 2: Comparison of Different Derivatization Agents for GC-MS Analysis
AnalyteDerivatization AgentMatrixLODLOQReference
CyanidePentafluorobenzyl bromide (PFB-Br)Blood24 ng/mL80 ng/mL[19]
CyanideChloramine-TAqueous5 µg/L (5 ng/mL)-[19]
6-AcetylmorphinePropionic anhydrideUrine~3 ng/mL10 ng/mL[20]
6-AcetylmorphineMSTFA (Silylation)Urine--[3]
6-AcetylmorphineMBTFA (Trifluoroacetylation)Urine--[3]

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; MBTFA: N-Methyl-bis(trifluoroacetamide)

The choice of agent is critical and depends on the analyte, matrix, and instrumentation. For 6-acetylmorphine, while multiple agents work, propionic anhydride was noted for providing good stability and sensitivity.[20] For cyanide, PFB-Br provides excellent sensitivity in complex matrices like blood.[19]

Logic of Derivatization and Sensitivity

The relationship between derivatization and improved detection limits is a direct consequence of enhancing the signal relative to the inherent noise of the analytical system.

G Analyte Analyte with Poor Signal Response Deriv Chemical Derivatization Analyte->Deriv Derivative Derivative with Enhanced Properties (e.g., charge, fluorescence) Deriv->Derivative Signal Increased Signal Intensity (S) Derivative->Signal SN_Ratio Improved Signal-to-Noise Ratio (S/N) Signal->SN_Ratio Noise System Noise (N) (Remains Relatively Constant) Noise->SN_Ratio LOD_LOQ Lower LOD and LOQ SN_Ratio->LOD_LOQ

Caption: The Logic of Signal Enhancement via Derivatization.

Conclusion

Determining the LOD and LOQ for derivatized compounds is a multi-faceted process that requires more than just applying a formula. It demands a deep understanding of the derivatization chemistry, adherence to regulatory guidelines, and a commitment to experimental verification. While derivatization adds steps to an analytical workflow, it is an indispensable tool for achieving the ultra-low detection limits necessary in modern drug development and scientific research. By implementing robust, self-validating protocols, researchers can ensure that their methods are not only sensitive but also accurate, reliable, and defensible.

References

A Senior Application Scientist's Guide to Evaluating Fatty Acid Methylation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate analysis of fatty acids is paramount. The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a critical preparatory step for analysis by gas chromatography (GC). The choice of methylation technique can significantly impact the accuracy and reliability of the results. This guide provides an in-depth, objective comparison of common fatty acid methylation techniques, supported by experimental data and field-proven insights to aid in selecting the most appropriate method for your specific research needs.

The Foundational Chemistry: Understanding Methylation and Transesterification

Before delving into a comparison of techniques, it is crucial to understand the underlying chemical reactions. Fatty acids can exist in two primary forms within a biological sample: as free fatty acids (FFAs) or esterified to a glycerol backbone (e.g., triglycerides, phospholipids).

  • Esterification is the reaction of a free fatty acid with an alcohol (in this case, methanol) in the presence of a catalyst to form a methyl ester and water.

  • Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In lipid analysis, this involves reacting glycerolipids with methanol to form FAMEs and glycerol.

The choice of methylation technique is dictated by the nature of the sample and the types of fatty acids present.

A Comparative Analysis of Common Methylation Techniques

The most widely employed methods for preparing FAMEs can be broadly categorized into acid-catalyzed, base-catalyzed, and diazomethane-based derivatization. Each approach possesses distinct advantages and limitations.

Acid-Catalyzed Methylation

Acid-catalyzed methods are versatile as they can simultaneously perform both esterification of free fatty acids and transesterification of esterified lipids.[1] Commonly used acid catalysts include Boron Trifluoride (BF3) in methanol, methanolic HCl, and methanolic H2SO4.[1][2]

Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the fatty acid or ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

Advantages:

  • Versatility: Effective for both free and esterified fatty acids.[1]

  • Completeness: Can achieve complete methylation of all lipid classes.

Disadvantages:

  • Harsh Conditions: Often require high temperatures and long reaction times, which can lead to the degradation of sensitive polyunsaturated fatty acids (PUFAs) and the formation of artifacts.[4][5]

  • Artifact Formation: BF3, in particular, has been shown to produce artifacts and cause isomerization of conjugated linoleic acid (CLA).[6][7][8] Studies have shown that increasing temperature and incubation time with BF3/MeOH can decrease certain CLA isomers while increasing others and forming allylic methoxide artifacts.[5]

  • Toxicity and Hazards: BF3 is a toxic and corrosive reagent that requires careful handling in a fume hood.[9]

Experimental Data Summary:

CatalystTypical ConditionsAdvantagesDisadvantagesKey Findings from Literature
BF3-Methanol 10-14% BF3 in methanol, heat at 60-100°C for 5-60 min[9][10]Effective for a wide range of lipids.Can cause degradation of PUFAs, isomerization of CLA, and artifact formation.[5][6][7][8] Toxic.[9]Studies on marine lipids have shown that BF3:CH3OH can result in a lower content of 18:1n9 and produce artifacts.[6][7][8] Not recommended for marine lipids.[6][7]
HCl-Methanol 1-5% HCl in methanol, heat at 70-100°C for 1-3 hours[7][11]Generally considered milder than BF3. Cost-effective.[12]Slower reaction rates compared to BF3.[13] Can still cause some degradation of sensitive fatty acids.A comparison of six methylation methods found no significant differences between 1% H2SO4:CH3OH, 5% HCl:CH3OH, and two base-catalyzed methods for marine lipid analysis.[6][7]
H2SO4-Methanol 1-5% H2SO4 in methanol, heat at 70-95°C for 1-3 hours[6][11]Inexpensive and readily available.Slower than BF3 and can cause charring with some samples.Can be effective, but reaction times are longer.[11]
Base-Catalyzed Methylation

Base-catalyzed transesterification is a rapid and efficient method for converting triglycerides and phospholipids to FAMEs. Common reagents include potassium hydroxide (KOH) in methanol and sodium methoxide (NaOCH3) in methanol.[4][14]

Mechanism of Action: The base catalyst deprotonates methanol to form the methoxide ion, a strong nucleophile that attacks the carbonyl carbon of the ester, leading to the formation of FAMEs.

Advantages:

  • Speed and Mild Conditions: Reactions are typically fast (minutes) and can be performed at room temperature or with gentle heating, minimizing the degradation of sensitive fatty acids.[4][13]

  • High Yield: Generally provides high yields for the transesterification of glycerolipids.[14]

  • Reduced Artifacts: Less prone to causing isomerization or forming the artifacts associated with harsh acid catalysis.[4][15]

Disadvantages:

  • Ineffective for Free Fatty Acids: Base-catalyzed methods do not methylate free fatty acids.[4][15] This can be a significant limitation for samples with a high FFA content.

  • Saponification: High concentrations of catalyst or the presence of water can lead to saponification (soap formation), which reduces the yield of FAMEs.

Experimental Data Summary:

CatalystTypical ConditionsAdvantagesDisadvantagesKey Findings from Literature
KOH/Methanol 0.2-0.5M KOH in methanol, room temp or 50°C for 20 min[4]Rapid, mild, and effective for transesterification.[4] Recommended for milk fat analysis due to its benign effect on CLA.[4]Does not methylate free fatty acids.[4]A study on milk fat recommended a one-step protocol with 0.2 M methanolic KOH at 50°C for 20 minutes for its simplicity and reliability.[4]
NaOCH3/Methanol 0.5M NaOCH3 in methanol, room temp or gentle heat[7]Fast and efficient for transesterification. Does not generate methoxy artifacts with CLA.[5]Does not methylate free fatty acids.[15] Can result in impurities in the GC analysis.[5]Found to be a superior method in terms of reaction yield compared to acid-catalyzed methods for vegetable oils.[14]
Diazomethane and its Alternatives

Diazomethane (CH2N2) is a highly reactive and specific reagent for the methylation of carboxylic acids under very mild conditions.

Mechanism of Action: Diazomethane protonation by the carboxylic acid is followed by nucleophilic attack of the carboxylate on the methyl group, releasing nitrogen gas.

Advantages:

  • High Specificity: Reacts almost exclusively with acidic protons, making it ideal for the selective methylation of free fatty acids without affecting ester linkages.

  • Mild Conditions: The reaction proceeds rapidly at room temperature.

Disadvantages:

  • Extreme Hazard: Diazomethane is highly toxic, carcinogenic, and explosive, requiring specialized equipment and extreme caution.[16]

  • Side Reactions: Can react with other acidic functional groups and has been shown to methylate phospholipids in plasma samples, leading to inaccurate FFA measurements.[17]

Due to the significant hazards associated with diazomethane, safer alternatives have been developed, with (Trimethylsilyl)diazomethane (TMS-diazomethane) being a popular choice.[16]

TMS-Diazomethane:

  • Safer Alternative: Generally considered less explosive than diazomethane.[16]

  • Effectiveness: Provides good yields for the methylation of fatty acids and eicosanoids.[18]

  • Limitations: Can be less reactive than diazomethane and may not achieve complete methylation. It can also generate trimethylsilyl ester artifacts and impurities that may interfere with GC analysis.[5][19]

Advanced and High-Throughput Techniques

Recent advancements have focused on developing faster and more efficient methylation methods.

Direct Transesterification (In Situ Methylation)

This approach combines lipid extraction and transesterification into a single step, significantly reducing sample handling and analysis time.[20][21] It is particularly useful for analyzing a large number of samples.[20] Direct transesterification has been shown to yield higher levels of fatty acids from microalgae compared to traditional extraction-then-transesterification methods.[21]

Microwave-Assisted Methylation

Microwave-assisted derivatization offers a rapid and efficient alternative to conventional heating methods.[22][23] The esterification of fatty acids can be completed in as little as 5 minutes, a significant time saving compared to conventional methods.[22] Microwave-assisted methods have been shown to be effective for a variety of food matrices, yielding results comparable to official methods.[24][25] Studies on human whole blood have demonstrated that microwave-assisted transesterification can increase the total FAME yield, primarily due to the enhanced transesterification of sphingomyelin.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for key methylation techniques.

Protocol: Acid-Catalyzed Methylation using BF3-Methanol[10][11]
  • Sample Preparation: Weigh approximately 50-100 mg of the lipid sample into a screw-cap reaction tube.

  • Saponification (for esterified lipids): Add 2 mL of 0.5N methanolic NaOH. Heat at 100°C for 5-10 minutes until fat globules disappear.

  • Esterification: Add 2-3 mL of 14% BF3-methanol reagent. Boil for another 2 minutes.

  • Extraction: Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution. Cap the tube and shake vigorously for 30 seconds.

  • Phase Separation: Centrifuge for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol: Base-Catalyzed Transesterification using Methanolic KOH[5]
  • Sample Preparation: Dissolve approximately 10-20 mg of the lipid sample in 1 mL of hexane in a screw-cap tube.

  • Transesterification: Add 2 mL of 0.2 M methanolic KOH. Cap the tube and vortex for 2 minutes.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Sample Collection: Transfer the upper hexane layer to a GC vial for analysis.

Protocol: Direct Transesterification using Methanol/Acetyl Chloride[21][27]
  • Sample Preparation: Place the sample (e.g., 50 mg of dried biomass) into a screw-cap test tube.

  • Reaction Mixture: Add 1 mL of a 20:1 (v/v) mixture of methanol/acetyl chloride and 0.5 mL of hexane.

  • Reaction: Heat the sealed tube at 100°C for 10 minutes.

  • Extraction: Cool to room temperature and add 1 mL of distilled water. Vortex briefly.

  • Sample Collection: The upper hexane phase containing the FAMEs is collected for GC analysis.

Visualization of Experimental Workflows

Fatty_Acid_Methylation_Workflow cluster_sample Sample Preparation cluster_methods Methylation Method cluster_post Post-Reaction LipidSample Lipid Sample Acid Acid-Catalyzed (e.g., BF3-Methanol) LipidSample->Acid Esterification & Transesterification Base Base-Catalyzed (e.g., KOH/Methanol) LipidSample->Base Transesterification Direct Direct Transesterification LipidSample->Direct One-Step Extraction & Transesterification Extraction FAME Extraction (Hexane) Acid->Extraction Base->Extraction Direct->Extraction Analysis GC Analysis Extraction->Analysis

Caption: General workflow for fatty acid methylation.

Caption: Decision logic for selecting a methylation technique.

Conclusion and Recommendations

The selection of an appropriate fatty acid methylation technique is a critical decision that directly influences the quality and accuracy of your analytical data.

  • For samples containing a mix of lipid classes, including free fatty acids, acid-catalyzed methylation is often necessary. However, careful optimization of reaction conditions is required to minimize the degradation of sensitive fatty acids. For many applications, methanolic HCl is a suitable and less harsh alternative to BF3-methanol.[12]

  • When analyzing samples primarily composed of triglycerides and phospholipids with low levels of free fatty acids, base-catalyzed transesterification is the method of choice due to its speed, mild reaction conditions, and high efficiency.[4]

  • For high-throughput analysis, direct transesterification and microwave-assisted methods offer significant advantages in terms of speed and reduced sample handling.[21][22][23]

  • The use of diazomethane should be reserved for specific applications where the selective methylation of free fatty acids is essential, and only by personnel experienced with its significant hazards. Safer alternatives like TMS-diazomethane should be considered.[16][18]

Ultimately, the optimal method will depend on the specific fatty acid profile of the sample, the lipid classes present, and the analytical throughput required. It is always recommended to validate the chosen method for your specific sample matrix using certified reference materials to ensure accurate and reproducible results.

References

A Comparative Guide to Method Validation for the Determination of TATB Assay by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the assay of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) against alternative analytical techniques. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization of this energetic material. This document emphasizes the causality behind experimental choices and provides a framework for establishing a self-validating analytical system in accordance with international regulatory standards.

Introduction: The Critical Need for Accurate TATB Assay

1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is a highly insensitive high explosive, prized for its remarkable thermal stability and safety characteristics.[1] Accurate determination of its purity and content (assay) is paramount for ensuring the performance, safety, and quality of explosive formulations. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and widely adopted technique for TATB assay due to its specificity, sensitivity, and ability to separate the parent compound from impurities and degradation products.[2][3] This guide will delve into the comprehensive validation of an HPLC method for TATB assay, providing a detailed protocol and comparing its performance characteristics with traditional methods like Titrimetry and the Kjeldahl method.

The Principle of HPLC for TATB Analysis

Reverse-phase HPLC is the predominant mode used for the analysis of TATB.[2] The principle lies in the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. TATB, being a relatively nonpolar molecule, is retained on the column and then eluted by a suitable mobile phase. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where TATB exhibits maximum absorbance, typically around 355 nm.[2]

A significant challenge in TATB analysis is its poor solubility in most common organic solvents.[2][4] Dimethyl sulfoxide (DMSO) is one of the few effective solvents and is therefore commonly used for sample and standard preparation.[5]

Part 1: In-Depth Validation of an HPLC Method for TATB Assay

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8] The validation of an HPLC method for TATB assay must be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][9][10][11][12][13] The core validation parameters are specificity, linearity, accuracy, precision, and robustness.[11][14][15]

Experimental Protocol: HPLC Method Validation for TATB Assay

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 355 nm.

  • Solvent for Sample and Standard Preparation: Dimethyl sulfoxide (DMSO).

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of TATB reference standard and dissolve it in DMSO to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DMSO to cover the desired concentration range (e.g., 10-150 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the TATB sample, dissolve it in DMSO, and dilute to a concentration within the calibration range.

Validation Parameters and Acceptance Criteria

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • Experimental Approach:

    • Analyze a blank sample (DMSO) to ensure no interfering peaks at the retention time of TATB.

    • Analyze the TATB standard solution.

    • Analyze the TATB sample solution.

    • If available, analyze samples containing known impurities or forced degradation samples (e.g., acid, base, peroxide, heat, and light-stressed samples) to demonstrate that the TATB peak is free from co-eluting peaks.

  • Acceptance Criteria: The TATB peak should be well-resolved from any other peaks, and the peak purity should be confirmed using the DAD to analyze the spectral homogeneity across the peak.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15][16]

  • Experimental Approach:

    • Prepare at least five concentrations of the TATB standard across the desired range (e.g., 80% to 120% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Linearity Data for TATB Assay by HPLC

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
50498560, 501230, 4998704998870.27%
75751230, 749850, 7523407511400.17%
1001002340, 1001560, 100345010024500.10%
1251254320, 1253210, 125543012543200.09%
1501503210, 1504560, 150234015033700.07%
Linear Regression y = 10015x + 1250 r² = 0.9998

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][14] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Approach:

    • Prepare samples spiked with the TATB reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Accuracy Data for TATB Assay by HPLC

Spiking LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery%RSD
80%80.079.5, 80.2, 79.899.4%, 100.3%, 99.8%99.8%0.45%
100%100.0100.5, 99.8, 100.2100.5%, 99.8%, 100.2%100.2%0.35%
120%120.0119.5, 120.8, 120.199.6%, 100.7%, 100.1%100.1%0.55%

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same TATB sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 3: Precision Data for TATB Assay by HPLC

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Replicate 199.599.8
Replicate 299.899.5
Replicate 399.699.9
Replicate 4100.1100.2
Replicate 599.999.7
Replicate 699.7100.0
Mean 99.77 99.85
SD 0.21 0.25
%RSD 0.21% 0.25%
Overall Mean 99.81
Overall %RSD 0.23%

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][16]

  • Experimental Approach:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the TATB sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and peak shape).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the changes. The %RSD of the assay results under all robustness conditions should be ≤ 2.0%.

Visualization of the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine TATB Assay Robustness->Routine Implement

Caption: Workflow for HPLC Method Validation.

Part 2: Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for TATB assay, other methods have also been employed. This section provides a comparative overview of HPLC with Titrimetry and the Kjeldahl method.

Titrimetry

Titration is a classic analytical technique that can be used for the assay of TATB. One approach involves the hydrolysis of TATB to form 1,3,5-trihydroxy-2,4,6-trinitrobenzene (THTNB), which is then titrated as a weak acid.

  • Advantages:

    • Absolute Method: Titration is a primary analytical method and does not always require a reference standard for calibration.

    • Cost-Effective: The instrumentation for titration is generally less expensive than an HPLC system.

    • High Precision: With modern autotitrators, high precision (low %RSD) can be achieved.

  • Disadvantages:

    • Lack of Specificity: Titration is a bulk property measurement and is not specific to the intact TATB molecule. Any acidic or basic impurities will interfere with the assay, leading to inaccurate results.

    • Not Stability-Indicating: It cannot separate TATB from its degradation products.

    • Lower Sensitivity: The limit of detection is generally higher compared to HPLC.

    • Manual and Labor-Intensive: Manual titrations can be prone to human error, and even with automation, sample preparation can be more involved.

Kjeldahl Method

The Kjeldahl method is a well-established technique for the determination of nitrogen content in organic substances.[9] Since the molecular formula of TATB is known, its purity can be calculated from the determined nitrogen content.

  • Advantages:

    • Standard Method: It is an internationally recognized method for nitrogen determination.[8]

    • Accuracy: When properly validated, the Kjeldahl method can provide accurate results for total nitrogen content.[9]

  • Disadvantages:

    • Indirect Measurement: The method determines total nitrogen, not the TATB molecule itself. Any nitrogen-containing impurities will contribute to the total nitrogen content, leading to an overestimation of the TATB assay.

    • Not Applicable to all Nitrogen Forms: The standard Kjeldahl method does not measure nitrogen in nitro groups.[9] Modified procedures are required to include the nitrogen from the nitro groups in TATB.

    • Harsh Reagents and Conditions: The method involves the use of concentrated sulfuric acid and high temperatures, which poses safety hazards.[9]

    • Time-Consuming and Labor-Intensive: The digestion, distillation, and titration steps are time-consuming.[9]

Comparative Summary of Analytical Methods for TATB Assay

Table 4: Comparison of HPLC, Titrimetry, and Kjeldahl Method for TATB Assay

ParameterHPLCTitrimetryKjeldahl Method
Specificity High (can separate impurities)Low (measures total acidity/basicity)Low (measures total nitrogen)
Stability-Indicating YesNoNo
Accuracy High (typically 98-102% recovery)Moderate to High (can be affected by impurities)Moderate (dependent on specificity)
Precision (%RSD) Excellent (≤ 2%)Good (can be < 1% with autotitrators)Good (typically 2-5%)
Sensitivity (LOD/LOQ) High (ng/mL range)Moderate (µg/mL to mg/mL range)Moderate (µg/mL to mg/mL range)
Analysis Time per Sample ~15-30 minutes~5-15 minutesSeveral hours
Cost of Instrumentation HighLow to ModerateModerate
Complexity HighLow to ModerateHigh

Logical Relationship of Method Choice

Method_Choice Requirement Analytical Requirement Specificity High Specificity (Impurity Profiling) Requirement->Specificity Assay Assay Only (Known Purity) Requirement->Assay Nitrogen Total Nitrogen Content Requirement->Nitrogen HPLC HPLC Specificity->HPLC Best Choice Assay->HPLC More Robust Titration Titration Assay->Titration Cost-effective Kjeldahl Kjeldahl Method Nitrogen->Kjeldahl Direct Measurement Method Recommended Method

Caption: Decision tree for selecting an analytical method for TATB.

Conclusion

The validation of an analytical method for the assay of TATB is crucial for ensuring the quality and safety of this important energetic material. High-Performance Liquid Chromatography stands out as the superior technique due to its high specificity, accuracy, precision, and its ability to be stability-indicating. While alternative methods like titrimetry and the Kjeldahl method have their merits in terms of cost and for providing an estimate of total functional groups or elemental composition, they lack the specificity required for a comprehensive quality assessment of TATB, especially in the presence of impurities or degradation products.

For researchers, scientists, and drug development professionals working with TATB, a fully validated HPLC method, as outlined in this guide, provides the most reliable and defensible data for regulatory submissions and quality control. The choice of analytical method should always be guided by the specific requirements of the analysis, but for a comprehensive and accurate determination of TATB assay, HPLC is the recommended methodology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-tert-Butylphenacyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. Proper disposal is not merely a final step but an integral part of the experimental process, ensuring the safety of personnel and the preservation of our environment. 4-tert-Butylphenacyl chloride, a common alkylating agent and chemical intermediate, demands meticulous handling from acquisition to disposal due to its hazardous properties. This guide provides a direct, procedural framework for its safe management and disposal, grounded in established safety protocols.

Immediate Safety Protocols: Before You Begin

Before handling this compound for any purpose, including disposal preparation, it is imperative to be fully aware of its hazard profile and to don the appropriate Personal Protective Equipment (PPE). The causality is simple: preventing exposure is the most effective safety measure.

Mandatory PPE Checklist:

  • Eye Protection: Wear chemical safety goggles or a face shield. This compound is a known lachrymator and can cause serious eye irritation or damage.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, a chemically resistant apron or suit should be considered.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or fumes, which can cause respiratory irritation.[1][3] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]

Hazard Profile Summary

Understanding the specific risks associated with this compound dictates the stringent disposal requirements. The following table summarizes its classification under the Globally Harmonized System (GHS).

Hazard ClassificationCategoryGHS CodeDescriptionSource
Skin Corrosion/Irritation2H315Causes skin irritation.[1][4]
Serious Eye Damage/Irritation1 / 2H318 / H319Causes serious eye damage/irritation.[2][3][5]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[1][3]

Note: This compound is also a lachrymator, meaning it can cause tearing. It may emit corrosive hydrogen chloride fumes, especially upon heating or in a fire.[1]

Disposal Decision Workflow

The proper disposal of this compound is not a single action but a workflow that ensures waste is segregated, packaged, and removed correctly. The following diagram illustrates the decision-making process for managing different waste streams containing this chemical.

G cluster_0 Start: Waste Identification cluster_1 Waste Stream Segregation cluster_2 Packaging & Labeling cluster_3 Final Disposal start Identify Waste Containing This compound bulk Bulk or Unused Chemical start->bulk contaminated_solid Contaminated Solids (e.g., PPE, weigh paper, spill debris) start->contaminated_solid contaminated_sharp Contaminated Sharps (e.g., needles, broken glass) start->contaminated_sharp package_bulk Package in original or compatible, sealed container. bulk->package_bulk package_solid Place in a dedicated, sealed hazardous waste bag or container. contaminated_solid->package_solid package_sharp Place in a puncture-proof sharps container. contaminated_sharp->package_sharp label_waste Label container clearly: 'Hazardous Waste' 'this compound' List all components and hazards. package_bulk->label_waste package_solid->label_waste package_sharp->label_waste store Store in a designated, secure hazardous waste accumulation area. label_waste->store dispose Arrange for pickup by an authorized hazardous waste disposal service. store->dispose

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocols

Never attempt to neutralize this compound with bases or other reagents. The standard and safest procedure is disposal via a licensed hazardous waste contractor.[5][6] Discharge into drains or the environment must be strictly avoided.[1][7]

Protocol 1: Disposal of Bulk or Unused Chemical

This applies to expired reagents, excess material, or reaction residues.

  • Work Area Preparation: Ensure you are working within a chemical fume hood.

  • Container Selection: Use the original container if it is in good condition. If not, transfer the material to a new, clean, and chemically compatible container with a secure, sealable lid.[1]

  • Packaging: Securely close the container. Check for any external contamination and decontaminate the exterior if necessary.

  • Labeling: Create a hazardous waste label. Affix it to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • CAS Number: 21886-62-4

    • An indication of the hazards (e.g., "Irritant," "Corrosive")

  • Storage: Place the labeled container in your laboratory's designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.[1]

  • Disposal Request: Follow your institution's procedures to schedule a pickup by its environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Protocol 2: Disposal of Contaminated Materials

This applies to disposable items such as gloves, bench paper, weigh boats, and spill cleanup materials.

  • Segregation: Collect all solid materials contaminated with this compound. Do not mix this waste with non-hazardous trash.

  • Packaging: Place all contaminated items into a designated hazardous waste container, which is typically a plastic-lined, puncture-resistant box or a durable plastic pail.[1]

  • Labeling: Label the container clearly as described in Protocol 1, listing all contents.

  • Storage & Disposal: Store the container in the hazardous waste accumulation area and arrange for pickup as per institutional guidelines.

Decontamination Procedures

Decontamination is critical for reusable glassware and for cleaning surfaces after use or in the event of a spill.

Surface and Equipment Decontamination
  • Preparation: Don all required PPE as listed in Section 1.

  • Initial Cleaning: Remove gross contamination using an absorbent pad. Treat this pad as contaminated solid waste.

  • Solvent Rinse: Rinse the surface or glassware with a suitable organic solvent in which this compound is soluble, such as acetone or ethanol. Perform this rinse in a fume hood. Collect the solvent rinse as liquid hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and hot water.[8]

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[8]

  • Drying: Allow the equipment to air dry completely before reuse.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Response
  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.[1]

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).

  • Cleanup (Dry Spill): For small spills, use dry cleanup procedures to avoid generating dust.[1] Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a labeled hazardous waste container.[1] Avoid breathing any dust.[1]

  • Decontaminate: Clean the spill area as described in Section 5.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Immediately flush the affected skin area with running water and soap.[1] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, responsibility, and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.